molecular formula C18H14N2 B15542407 VPC-13566

VPC-13566

Numéro de catalogue: B15542407
Poids moléculaire: 258.3 g/mol
Clé InChI: FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

VPC-13566 is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VPC-13566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is an investigational small molecule inhibitor of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3] Unlike conventional anti-androgen therapies that target the androgen binding site (ABS), this compound employs a novel mechanism by binding to the Binding Function 3 (BF3) pocket of the AR.[2][4] This distinct mode of action offers a promising strategy to overcome resistance mechanisms that emerge during prostate cancer treatment, particularly in the context of castration-resistant prostate cancer (CRPC). This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a potent AR inhibitor by specifically targeting the BF3 pocket, a site spatially distinct from the androgen binding site. This interaction disrupts critical protein-protein interactions necessary for AR function, ultimately leading to the inhibition of AR transcriptional activity.

Key aspects of this compound's mechanism include:

  • Disruption of Co-chaperone Binding: this compound binding to the BF3 pocket displaces essential co-chaperone proteins. It has been shown to displace the BAG1L peptide from the BF3 pocket and interfere with the binding of the co-chaperone SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha).

  • Inhibition of Nuclear Translocation: By interfering with co-chaperone interactions, this compound effectively blocks the translocation of the AR from the cytoplasm into the nucleus, a crucial step for its function as a transcription factor.

  • Suppression of AR Transcriptional Activity: Consequently, the inhibition of nuclear translocation and co-activator recruitment leads to a significant reduction in the transcriptional activity of the AR, even in the presence of androgens. This is evidenced by the decreased expression of AR target genes, such as Prostate-Specific Antigen (PSA).

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Cell Line Assay IC50 (µM) Reference
LNCaPGrowth Inhibition (MTS Assay)0.15
MR49F (Enzalutamide-Resistant)Growth Inhibition (MTS Assay)0.07
LNCaPPSA Secretion0.08
MR49F (Enzalutamide-Resistant)PSA Expression0.35
AR Mutants IC50 Range (µM) for Transcriptional Activity Inhibition Reference
24 different AR mutants0.12 - 13.4

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Mechanism of Action of this compound.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the effect of this compound on the viability of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, MR49F) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with this compound in a dose-dependent manner. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 4 days.

  • MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a specified time to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

MTS Assay Experimental Workflow.
In Vivo Xenograft Tumor Growth Study

This protocol evaluates the in vivo efficacy of this compound in a mouse xenograft model of castration-resistant prostate cancer.

  • Tumor Implantation: LNCaP cells are implanted subcutaneously into castrated male immunodeficient mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified volume. Serum PSA levels are monitored to confirm the establishment of castration-resistant tumors.

  • Treatment Administration: Once tumors reach the target size and PSA levels rise, mice are randomized into treatment groups: this compound, vehicle control, and a positive control such as enzalutamide. The treatment is administered, for example, via intraperitoneal (IP) injection.

  • Tumor Volume and PSA Measurement: Tumor volume and serum PSA levels are measured at regular intervals throughout the study.

  • Data Analysis: The tumor growth and PSA levels in the this compound-treated group are compared to the control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., p-value) is performed to assess the significance of the observed effects.

In Vivo Xenograft Study Workflow.
AR Nuclear Translocation Assay

This protocol assesses the effect of this compound on the subcellular localization of the Androgen Receptor.

  • Cell Culture and Treatment: LNCaP cells are cultured and then treated with the synthetic androgen R1881 to induce AR nuclear translocation. A co-treatment with this compound or a vehicle control is performed.

  • Cell Fractionation: After treatment, cells are harvested, and cytoplasmic and nuclear fractions are separated using a cell fractionation kit.

  • Western Blotting: The protein concentration of each fraction is determined. Equal amounts of protein from the cytoplasmic and nuclear fractions are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-AR antibody to detect the presence of the Androgen Receptor in each fraction.

  • Imaging (Confocal Microscopy): Alternatively, cells grown on coverslips are treated as described above, then fixed and permeabilized. The cells are stained with an anti-AR antibody and a nuclear counterstain (e.g., DAPI). The subcellular localization of AR is visualized using a confocal microscope.

  • Data Analysis: The relative amount of AR in the nucleus versus the cytoplasm is quantified to determine the effect of this compound on nuclear translocation.

Conclusion

This compound represents a novel class of Androgen Receptor inhibitors with a distinct mechanism of action that targets the BF3 pocket. This approach leads to the disruption of AR co-chaperone interactions, inhibition of AR nuclear translocation, and subsequent suppression of AR transcriptional activity. Preclinical data demonstrates its potency in inhibiting the growth of prostate cancer cells, including those resistant to current therapies, and in reducing tumor growth in vivo. These findings highlight the potential of this compound as a promising therapeutic agent for the treatment of advanced prostate cancer, particularly castration-resistant prostate cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

An In-depth Technical Guide to VPC-13566: A Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-13566 is a potent, BF3-specific small molecule inhibitor of the Androgen Receptor (AR), a critical driver of prostate cancer.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed methodologies for relevant assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic organic molecule with the molecular formula C18H14N2.[4] It was developed as an improvement upon an earlier generation inhibitor, "compound 23," exhibiting enhanced affinity and drug-like properties.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C18H14N2
Molecular Weight 258.32 g/mol
CAS Number 218464-59-6
Solubility DMSO: 65 mg/mL (251.63 mM)

Mechanism of Action: Targeting the Androgen Receptor BF3 Pocket

This compound exerts its inhibitory effect by targeting a distinct allosteric site on the Androgen Receptor known as the Binding Function-3 (BF3) pocket. This mechanism differs from traditional anti-androgens that compete with androgens at the ligand-binding domain. By binding to the BF3 pocket, this compound disrupts the interaction of AR with essential co-chaperone proteins, such as BAG1L. This disruption prevents the proper conformational changes required for AR's nuclear translocation and subsequent transcriptional activity. The inhibition of AR nuclear translocation has been confirmed through immunofluorescence studies.

The proposed signaling pathway is as follows:

VPC13566_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) CoChaperone Co-chaperones (e.g., BAG1L) AR->CoChaperone Interacts at BF3 pocket AR_nucleus AR AR->AR_nucleus Nuclear Translocation I1 AR->I1 VPC13566 This compound VPC13566->AR Binds to BF3 pocket Androgen Androgen Androgen->AR Binds to LBD ARE Androgen Response Element (DNA) Transcription Gene Transcription ARE->Transcription Initiates AR_nucleus->ARE Binds I1->AR_nucleus Blocked by This compound MTS_Workflow start Seed prostate cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 4 days treat->incubate add_mts Add MTS reagent incubate->add_mts incubate2 Incubate for 1-4 hours add_mts->incubate2 read Measure absorbance at 490 nm incubate2->read analyze Calculate IC50 values read->analyze

References

VPC-13566: A Selective Androgen Receptor BF3 Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to current anti-androgen therapies, which primarily target the androgen binding site, necessitates the development of novel inhibitors with alternative mechanisms of action. VPC-13566 is a potent and selective small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the AR. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. By disrupting the interaction of AR with key co-chaperones, this compound effectively inhibits AR nuclear translocation and subsequent transcriptional activity, demonstrating significant anti-tumor effects in both in vitro and in vivo models of castration-resistant prostate cancer (CRPC), including those resistant to enzalutamide (B1683756).

Introduction

Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer. However, most patients eventually progress to a more aggressive, castration-resistant state (CRPC) where the AR signaling axis remains active despite low levels of circulating androgens. Second-generation anti-androgens like enzalutamide have improved patient outcomes, but resistance inevitably develops. The AR is a modular protein with several functional domains, and the BF3 pocket, a shallow groove on the surface of the ligand-binding domain (LBD), has emerged as a promising alternative target. The BF3 site is crucial for the interaction of the AR with co-chaperones that regulate its stability, nuclear translocation, and transcriptional activity.

This compound is a novel small molecule designed to selectively bind to the AR BF3 pocket.[1][2][3] This guide will detail the preclinical data supporting its mechanism of action and anti-cancer activity, along with the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect on the androgen receptor through a distinct mechanism of action centered on the Binding Function 3 (BF3) pocket. By selectively binding to this site, this compound disrupts critical protein-protein interactions required for AR function.[4][5]

Inhibition of Co-chaperone Binding

The BF3 pocket is a key interaction site for co-chaperone proteins, such as BAG1L (Bcl-2-associated athanogene 1 long isoform) and SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha), which are essential for the proper folding, stability, and trafficking of the AR.[4][5] this compound competitively inhibits the binding of these co-chaperones to the BF3 site.[2][3][4] This disruption is a key initiating event in its mechanism of action.

Blockade of AR Nuclear Translocation

The interaction of the AR with its co-chaperones is critical for its translocation from the cytoplasm to the nucleus upon androgen binding. By preventing these interactions, this compound effectively sequesters the AR in the cytoplasm, thereby inhibiting its nuclear import.[4][6] This blockade of nuclear translocation is a crucial step in preventing the AR from accessing its target genes in the nucleus.

Inhibition of AR Transcriptional Activity

As a consequence of its inability to translocate to the nucleus, the AR cannot bind to androgen response elements (AREs) on the DNA and recruit the necessary transcriptional machinery. This leads to a potent inhibition of AR-mediated gene transcription, including the suppression of key genes involved in prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).[1][4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_active Active AR Complex AR->AR_active Conformational Change Androgen Androgen Androgen->AR Binds to LBD Co_chaperones Co-chaperones (BAG1L, SGTA) Co_chaperones->AR Binds to BF3 site VPC13566 This compound VPC13566->AR Binds to BF3 site VPC13566->Co_chaperones Blocks Interaction Nucleus_translocation AR in Nucleus VPC13566->Nucleus_translocation Inhibits AR_active->Nucleus_translocation Translocates to Nucleus ARE Androgen Response Element (ARE) Nucleus_translocation->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates start Start cell_seeding Seed LNCaP cells on coverslips start->cell_seeding treatment Treat with this compound or Vehicle Control cell_seeding->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibodies (anti-AR and anti-BAG1L) fix_perm->primary_ab pla_probes Incubate with PLA Probes primary_ab->pla_probes ligation Ligation Step pla_probes->ligation amplification Amplification with Fluorescent Oligonucleotides ligation->amplification imaging Fluorescence Microscopy amplification->imaging quantification Quantify PLA Signals imaging->quantification end End quantification->end

References

Unveiling the VPC-13566 Binding Pocket: A Novel Approach to Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The androgen receptor (AR), a key driver of prostate cancer, remains a critical therapeutic target. However, the emergence of resistance to conventional anti-androgens that target the ligand-binding domain (LBD) necessitates the exploration of alternative inhibitory mechanisms. This technical guide delves into the binding pocket and mechanism of action of VPC-13566, a novel small molecule inhibitor that targets a distinct allosteric site on the AR known as the Binding Function 3 (BF3) pocket. By engaging the BF3 pocket, this compound effectively disrupts AR signaling, offering a promising strategy to overcome resistance and improve therapeutic outcomes in advanced prostate cancer.

The Androgen Receptor and the Rise of Resistance

The androgen receptor is a ligand-inducible transcription factor with a modular structure comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[1][2] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[1][3] In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on target genes, recruiting co-regulators to modulate gene transcription essential for prostate cancer cell growth and survival.[1]

Conventional anti-androgens, such as enzalutamide (B1683756), competitively inhibit the binding of androgens to the LBD. However, resistance often develops through various mechanisms, including AR mutations that alter the LBD structure, AR amplification, and the expression of AR splice variants that lack the LBD. These resistance mechanisms underscore the urgent need for inhibitors that act outside the canonical LBD.

This compound: Targeting the Allosteric BF3 Pocket

This compound is a first-in-class small molecule that specifically targets the Binding Function 3 (BF3) pocket on the AR. The BF3 pocket is a co-regulator binding site distinct from the androgen-binding site within the LBD. By binding to this allosteric site, this compound disrupts the interaction of the AR with essential co-chaperone proteins, such as SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha), and other co-activators like BAG1L. This disruption has profound consequences on AR function.

Mechanism of Action

The binding of this compound to the BF3 pocket initiates a cascade of inhibitory effects on the AR signaling pathway:

  • Inhibition of Co-chaperone Interaction: this compound directly interferes with the recruitment of co-chaperones necessary for proper AR folding and stability.

  • Blockade of Nuclear Translocation: A critical consequence of this compound binding is the inhibition of AR translocation from the cytoplasm to the nucleus, a pivotal step for its transcriptional activity.

  • Suppression of Transcriptional Activity: By preventing nuclear localization and co-activator recruitment, this compound effectively represses AR-mediated gene transcription, leading to a reduction in the expression of key AR target genes like Prostate-Specific Antigen (PSA).

This multi-faceted mechanism of action allows this compound to inhibit AR signaling even in the presence of LBD mutations that confer resistance to traditional anti-androgens.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD VPC13566 This compound SGTA SGTA (Co-chaperone) AR->SGTA Interaction at BF3 AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins HSP->AR Stabilizes AR VPC13566->AR Binds to BF3 Pocket VPC13566->AR Blocks Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->AR_dimer Recruited

Figure 1: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data on its inhibitory activity in different prostate cancer cell lines, including a model of enzalutamide resistance.

Cell LineDescriptionThis compound IC50 (µM)Reference
LNCaPAndrogen-sensitive prostate cancer0.15
MR49FEnzalutamide-resistant prostate cancer0.07
PC3Androgen-independent prostate cancerNo effect

Table 1: Inhibitory Concentration (IC50) of this compound on Cell Growth.

Cell LineTreatmentPSA Expression IC50 (µM)Reference
LNCaPThis compound0.08
MR49FThis compound0.35
MR49FEnzalutamideIneffective

Table 2: Inhibition of Prostate-Specific Antigen (PSA) Expression.

AR MutantThis compound IC50 (µM)
W742C0.12 - 13.4
F877L0.12 - 13.4
T878A0.12 - 13.4
H875Y0.12 - 13.4
M896V0.12 - 13.4

Table 3: Inhibition of Transcriptional Activity of various AR mutants by this compound.

Experimental Protocols

The characterization of the this compound binding pocket and its mechanism of action relies on a suite of robust experimental techniques. Detailed methodologies for key assays are provided below.

Bio-Layer Interferometry (BLI) for Direct Binding Assessment

This assay measures the direct interaction between this compound and the purified AR ligand-binding domain.

cluster_workflow BLI Experimental Workflow step1 1. Immobilize purified AR-LBD onto biosensor tip step2 2. Establish a stable baseline in buffer step1->step2 step3 3. Associate this compound at various concentrations step2->step3 step4 4. Dissociate in buffer to measure off-rate step3->step4 step5 5. Analyze binding curves to determine kinetics (K_on, K_off, K_D) step4->step5 cluster_resistance Mechanisms of Enzalutamide Resistance cluster_vpc_advantage This compound Mechanism Bypasses Resistance LBD_mutation LBD Mutations AR_amplification AR Amplification BF3_binding Binds to BF3 Pocket (Allosteric Site) LBD_mutation->BF3_binding Does not affect BF3 pocket AR_V_expression AR Splice Variants (LBD-deficient) Nuclear_translocation_block Blocks Nuclear Translocation AR_amplification->Nuclear_translocation_block Inhibits all AR isoforms Transcriptional_inhibition Inhibits Transcriptional Activity AR_V_expression->Transcriptional_inhibition Effective against LBD-deficient variants

References

An In-depth Technical Guide to VPC-13566: A Chemical Probe for Androgen Receptor Co-chaperone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VPC-13566 is a potent and specific small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR).[1][2][3] This site is distinct from the conventional androgen binding site targeted by current anti-androgen therapies.[4] The unique mechanism of this compound, involving the disruption of AR's interaction with crucial co-chaperones, makes it an invaluable chemical probe for dissecting AR signaling pathways.[1] Furthermore, its efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including those resistant to enzalutamide (B1683756), highlights its potential as a lead compound for novel therapeutic strategies.[1][5] This guide provides a comprehensive overview of this compound, focusing on its mechanism, quantitative data, experimental protocols, and its utility for researchers and drug developers.

Mechanism of Action

This compound exerts its inhibitory effects by competitively binding to the BF3 pocket on the AR's ligand-binding domain (LBD).[1][6] This pocket is a crucial interface for the binding of co-chaperone proteins that are essential for the proper functioning and trafficking of the AR. Molecular dynamics simulations show that this compound tightly occupies the binding regions within the BF3 pocket, disrupting key hydrogen bonds and Van der Waals contacts.[1]

By occupying this site, this compound effectively displaces co-chaperones such as Bcl-2-associated athanogene 1 long isoform (BAG1L) and the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA).[1] The interaction with these co-chaperones is critical for both cytoplasmic and nuclear functions of the AR. The disruption of these interactions by this compound leads to two primary downstream consequences:

  • Inhibition of AR Nuclear Translocation: this compound has been shown to block the movement of the AR from the cytoplasm into the nucleus.[1][7]

  • Inhibition of AR Transcriptional Activity: By preventing nuclear translocation and co-chaperone binding, the compound effectively suppresses the AR's ability to regulate gene expression, including the expression of key prostate cancer markers like Prostate-Specific Antigen (PSA).[1][8]

This dual action on both cytoplasmic and nuclear pathways may complicate the development of cellular resistance.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) CoChaperone Co-chaperones (SGTA, FKBP52) AR->CoChaperone Binds to BF3 Pocket AR_Complex AR-Co-chaperone Complex VPC This compound VPC->AR Competitively Binds to BF3 Pocket VPC->AR_Complex BLOCKS Nucleus_entry AR in Nucleus AR_Complex->Nucleus_entry Nuclear Translocation ARE Androgen Response Element (ARE) Nucleus_entry->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Caption: Mechanism of this compound Action.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various prostate cancer cell lines, including those that have developed resistance to current therapies.

Table 1: In Vitro IC50 Values for this compound

Assay Type Cell Line IC50 Value (µM) Notes
AR Transcriptional Activity LNCaP ~0.05[8] Highly potent inhibition.
PSA Expression LNCaP 0.08[1] Significant reduction in PSA secretion.
MR49F (Enzalutamide-Resistant) 0.35[1] Effective in enzalutamide-resistant cells.
Cell Viability (MTS Assay) LNCaP 0.15[1] Potent inhibition of cancer cell growth.
MR49F (Enzalutamide-Resistant) 0.07[1] More potent in resistant cells than parental line.

| | PC3 (AR-Independent) | No effect[1] | Confirms AR-specific activity. |

This compound also demonstrates broad activity against a panel of AR mutants, which are often responsible for therapy resistance.

Table 2: Inhibition of AR Mutants by this compound

AR Variant IC50 Range (µM) Notes

| Wild-Type AR & 24 AR Mutants | 0.12 - 13.4[4] | Effectively suppressed transcriptional activity of all tested mutants, highlighting its potential to overcome resistance mediated by AR mutations.[4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research conducted with this compound.

1. AR Transcriptional Activity Assay (eGFP Reporter)

  • Objective: To quantify the inhibition of AR-driven gene expression.

  • Cell Line: LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP) reporter under the control of an androgen-responsive promoter.

  • Protocol:

    • Seed LNCaP-eGFP cells in 96-well plates in RPMI-1640 medium supplemented with 5% charcoal-stripped serum (CSS) to remove androgens.

    • After 24 hours, treat cells with varying concentrations of this compound or control compounds (e.g., enzalutamide).

    • Stimulate AR activity by adding a synthetic androgen, R1881 (e.g., at 0.1 nM).

    • Incubate for 48-72 hours.

    • Measure eGFP fluorescence using a plate reader.

    • Normalize fluorescence to cell viability (e.g., using a CellTiter-Blue assay) and calculate IC50 values.

2. Cell Viability/Proliferation (MTS Assay)

  • Objective: To measure the effect of this compound on cancer cell growth.

  • Cell Lines: LNCaP, MR49F, and PC3 cells.

  • Protocol:

    • Seed cells in 96-well plates in their respective growth media.

    • Allow cells to adhere overnight.

    • Treat with a dose range of this compound for 4 days.[1]

    • Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

    • Calculate IC50 values based on the dose-response curve.

3. Bio-Layer Interferometry (BLI)

  • Objective: To demonstrate direct, reversible binding of this compound to the AR LBD.

  • Protocol:

    • Immobilize purified AR LBD protein onto biosensors.

    • Establish a baseline reading in a suitable buffer.

    • Expose the biosensors to varying concentrations of this compound (association step) and measure the change in interference pattern.

    • Transfer the biosensors back to the buffer to measure the dissociation of the compound.

    • Analyze the resulting binding and dissociation curves to confirm a dose-dependent interaction.[1]

4. In Situ Proximity Ligation Assay (PLA)

  • Objective: To visualize and quantify the disruption of the AR-BAG1L interaction in cells.

  • Protocol:

    • Culture LNCaP cells on coverslips and treat with this compound or vehicle control, followed by androgen stimulation.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies specific to AR and BAG1L, raised in different species.

    • Add secondary antibodies conjugated with PLA probes (oligonucleotides).

    • When the probes are in close proximity (<40 nm), they can be ligated to form a circular DNA template.

    • Amplify this template via rolling-circle amplification.

    • Detect the amplified product with fluorescently labeled oligonucleotides. Each fluorescent spot represents an AR-BAG1L interaction.

    • Quantify the number of spots per cell using fluorescence microscopy to measure the decrease in interaction following this compound treatment.[1]

5. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Model: LNCaP castration-resistant xenograft model in mice.[5]

  • Protocol:

    • Implant LNCaP cells subcutaneously into castrated male immunodeficient mice.

    • Allow tumors to establish and monitor growth.

    • Once tumors reach a specified volume, randomize mice into treatment groups: vehicle control, this compound (e.g., 100 mg/kg BID via intraperitoneal injection), and a positive control like enzalutamide (10 mg/kg).[1]

    • Treat for a specified period (e.g., 4 weeks).

    • Monitor tumor volume and mouse weight regularly.

    • Measure serum PSA levels at the beginning and end of the study.

    • Analyze the data to compare tumor growth inhibition and PSA reduction between groups.[1][5]

Visualized Experimental Workflow

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Binding Direct Binding Assays (e.g., Bio-Layer Interferometry) Activity Functional Assays (AR Transcriptional Activity) Binding->Activity Confirms Target Engagement Interaction Protein Interaction (Proximity Ligation Assay) Activity->Interaction Shows Mechanism of Action Viability Cell-Based Assays (MTS Proliferation) Interaction->Viability Links Mechanism to Cellular Effect PK Pharmacokinetics (IV & IP Dosing) Viability->PK Proceed to Animal Studies Xenograft Xenograft Model (Tumor Growth, PSA Levels) PK->Xenograft Determines Dosing & Efficacy

Caption: General Workflow for this compound Evaluation.

Conclusion

This compound has been firmly established as a critical chemical probe for investigating the androgen receptor's BF3 pocket.[1] Its ability to specifically inhibit AR activity by blocking co-chaperone interactions has provided novel insights into the functional role of this allosteric site.[1] The compound effectively inhibits the growth of prostate cancer cells, including enzalutamide-resistant models, and suppresses tumor growth in vivo.[1][5] For researchers, this compound offers a tool to identify new AR-interacting partners and to further unravel the complexities of AR signaling in both healthy and diseased states. For drug development professionals, it represents a promising scaffold for creating a new class of anti-androgens that could overcome the resistance mechanisms plaguing current prostate cancer therapies.

References

Probing the Allosteric Inhibition of the Androgen Receptor: A Technical Guide to Molecular Dynamics Simulations of VPC-13566 and the AR Ligand Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a key driver of prostate cancer, remains a critical therapeutic target. While conventional antagonists targeting the ligand-binding pocket have shown clinical efficacy, the emergence of resistance necessitates the exploration of alternative inhibitory mechanisms. VPC-13566 is a novel small molecule that targets a distinct allosteric site on the AR known as the Binding Function 3 (BF3) pocket. This technical guide provides an in-depth overview of the application of molecular dynamics (MD) simulations to elucidate the interaction between this compound and the AR ligand-binding domain (LBD). We will detail the experimental protocols for such simulations, present key quantitative data from relevant studies, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of AR inhibitors and the application of computational methods in drug discovery.

Introduction to the Androgen Receptor and this compound

The androgen receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Its activity is central to the development and progression of prostate cancer. The AR protein is comprised of several functional domains, including a C-terminal ligand-binding domain (LBD), a DNA-binding domain (DBD), and an N-terminal domain (NTD).[2] The LBD is the primary target for current anti-androgen therapies.[3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the LBD undergoes a conformational change that facilitates receptor dimerization, nuclear translocation, and the recruitment of coactivator proteins, ultimately leading to the transcription of target genes that promote tumor growth.[4]

Mutations in the AR LBD can lead to resistance to conventional antagonists.[5] This has spurred the development of novel inhibitors that target different sites on the receptor. This compound is a first-in-class small molecule that binds to the BF3 pocket, an allosteric site on the AR LBD. By targeting the BF3 site, this compound disrupts the interaction of the AR with co-chaperone proteins, inhibits its nuclear translocation, and ultimately blocks its transcriptional activity. Notably, this compound has demonstrated efficacy in cell lines resistant to the widely used anti-androgen enzalutamide.

Molecular dynamics simulations have become an indispensable tool for understanding the dynamic nature of protein-ligand interactions at an atomic level. These computational techniques allow for the exploration of conformational changes, the prediction of binding affinities, and the detailed characterization of interaction interfaces. In the context of this compound and the AR LBD, MD simulations provide crucial insights into the mechanism of allosteric inhibition and can guide the design of next-generation AR inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its interaction with the androgen receptor.

Table 1: In Vitro Efficacy of this compound

Cell LineCompoundIC50 (µM)Reference
LNCaPThis compound0.15
MR49F (Enzalutamide-resistant)This compound0.07

Table 2: Inhibition of AR Mutant Transcriptional Activity by this compound

AR MutantIC50 (µM)Reference
Wild-Type0.12 - 13.4 (range across various assays)
L701HIn an effective range
W741CIn an effective range
W741LIn an effective range
H874YIn an effective range
T877AIn an effective range
F876LIn an effective range

Table 3: Molecular Dynamics Simulation Parameters (Illustrative)

ParameterValueReference
Simulation SoftwareAmber 14
Force Field (Protein)ff14SB
Simulation Time100 ns
RMSD of this compoundStable during simulation
RMSD of AR LBD BackboneStable during simulation

Experimental Protocols

This section details a generalized protocol for performing molecular dynamics simulations of the this compound and AR LBD complex, based on established methodologies.

System Preparation
  • Obtain Initial Structures: The crystal structure of the AR LBD is obtained from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4HLW. The 3D structure of this compound is generated using a molecular modeling program.

  • Protein Preparation: The AR LBD structure is pre-processed to add missing atoms, assign correct protonation states for titratable residues at physiological pH, and add hydrogen atoms.

  • Ligand Parameterization: The partial atomic charges for this compound are calculated using a quantum mechanical method. Force field parameters for the ligand are generated using tools compatible with the chosen force field (e.g., Antechamber for AMBER).

  • Docking (Optional but Recommended): this compound is docked into the BF3 pocket of the AR LBD using a molecular docking program (e.g., Glide) to obtain an initial binding pose.

  • System Solvation and Ionization: The protein-ligand complex is placed in a periodic simulation box and solvated with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system and mimic a physiological salt concentration.

Molecular Dynamics Simulation
  • Energy Minimization: The energy of the solvated system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for a significant length of time (e.g., 100 ns or longer) under the NPT ensemble. Trajectories (atomic coordinates over time) are saved at regular intervals for subsequent analysis.

Data Analysis
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation to assess the stability of the system.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit significant conformational flexibility.

  • Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the AR LBD.

  • Interaction Analysis: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the AR LBD are analyzed to identify key binding residues.

Visualizations

The following diagrams illustrate key pathways and workflows related to the molecular dynamics simulations of this compound and the AR LBD.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD AR_HSP AR-HSP Complex AR->AR_HSP Inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Androgen Binding VPC This compound VPC->AR Binds to BF3 pocket VPC->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators AR_dimer->Coactivators Recruitment Transcription Gene Transcription ARE->Transcription Coactivators->Transcription

Caption: Androgen Receptor Signaling and Inhibition by this compound.

MD_Simulation_Workflow PDB 1. Obtain Structures (AR LBD from PDB, this compound) Prep 2. System Preparation (Add Hydrogens, Protonation) PDB->Prep Dock 3. Docking (Optional) (Initial Binding Pose) Prep->Dock Solvate 4. Solvation & Ionization (Create Simulation Box) Dock->Solvate Minimize 5. Energy Minimization Solvate->Minimize Equilibrate 6. Equilibration (Heating and Pressure) Minimize->Equilibrate Production 7. Production MD Run Equilibrate->Production Analysis 8. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Workflow for Molecular Dynamics Simulations.

Logical_Relationship VPC This compound BF3 AR BF3 Pocket VPC->BF3 Binds to CoChaperone Co-chaperone Interaction VPC->CoChaperone Disrupts NucTrans Nuclear Translocation VPC->NucTrans Inhibits Transcription AR Transcriptional Activity VPC->Transcription Inhibits CellGrowth Prostate Cancer Cell Growth VPC->CellGrowth Inhibits BF3->CoChaperone Mediates CoChaperone->NucTrans Required for NucTrans->Transcription Enables Transcription->CellGrowth Promotes

References

The Impact of VPC-13566 on Androgen Receptor Nuclear Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-13566 and its effects on the nuclear translocation of the androgen receptor (AR). This compound represents a novel approach in targeting AR signaling, a critical pathway in the progression of prostate cancer, particularly in castration-resistant forms of the disease (CRPC). By targeting the Binding Function 3 (BF3) pocket of the AR, this compound disrupts key protein-protein interactions necessary for the receptor's function, including its transport into the nucleus. This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action.

Quantitative Data Summary

This compound has demonstrated potent and specific activity against androgen receptor signaling in various prostate cancer cell lines. Its efficacy has been quantified through several key metrics, which are summarized below.

Cell Line Assay Type Parameter This compound Value Reference
LNCaPCell ProliferationIC500.15 µM[1]
LNCaPPSA SecretionIC500.08 µM[1]
MR49F (Enzalutamide-Resistant)Cell ProliferationIC500.07 µM[1]
MR49F (Enzalutamide-Resistant)PSA SecretionIC500.35 µM[1]
PC3 (AR-Negative)Cell ProliferationIC50No Effect[1]

Mechanism of Action: Inhibition of AR Nuclear Translocation

The primary mechanism by which this compound inhibits AR signaling is by preventing its translocation from the cytoplasm into the nucleus. In the absence of androgen stimulation, the AR resides in the cytoplasm in a complex with chaperone proteins. Upon androgen binding, the AR undergoes a conformational change, dissociates from some chaperones, and is actively transported into the nucleus.

This compound is a small molecule that specifically targets the Binding Function 3 (BF3) pocket on the AR's surface. This site is crucial for the interaction with co-chaperone proteins, such as the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA), which are essential for the proper folding and subsequent nuclear import of the AR. By occupying the BF3 pocket, this compound sterically hinders the binding of these co-chaperones, thereby disrupting the AR trafficking machinery and leading to the cytoplasmic retention of the receptor. This blockade of nuclear entry prevents the AR from accessing and activating its target genes, such as Prostate-Specific Antigen (PSA).

The effect of this compound on AR localization has been qualitatively confirmed through immunofluorescence microscopy and quantitatively supported by the analysis of AR levels in nuclear and cytoplasmic fractions via Western blotting. In LNCaP cells stimulated with the synthetic androgen R1881, treatment with 10 µM this compound resulted in a marked reduction of nuclear AR compared to untreated cells, an effect comparable to that of the known AR antagonist enzalutamide.

Signaling Pathway Diagram

AR_Translocation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_complex AR-Chaperone Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active Conformational Change AR_nuclear Nuclear AR AR_active->AR_nuclear Nuclear Translocation Co_chaperone Co-chaperones (e.g., SGTA) Co_chaperone->AR_active Binds to BF3 Pocket VPC13566 This compound VPC13566->AR_active Inhibits BF3 Interaction ARE Androgen Response Element (ARE) AR_nuclear->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Analysis Start LNCaP Cell Culture Starve Steroid Starvation (24h) Start->Starve Treat Treat with this compound and/or Vehicle Starve->Treat Stimulate Stimulate with R1881 Treat->Stimulate IF Immunofluorescence Microscopy Stimulate->IF Fractionation Nuclear/Cytoplasmic Fractionation Stimulate->Fractionation Imaging Confocal Imaging & Analysis IF->Imaging WB Western Blot Fractionation->WB Quantification Densitometry Analysis WB->Quantification

References

An In-depth Technical Guide on the Early In Vitro Studies of VPC-13566 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in its advanced, castration-resistant state (CRPC). However, the efficacy of current AR antagonists is often limited by the emergence of resistance mechanisms, including mutations in the AR ligand-binding domain. This technical guide provides a comprehensive overview of the early in vitro studies of VPC-13566, a novel small molecule inhibitor that targets an alternative binding site on the AR, the Binding Function 3 (BF3) pocket. The data presented herein demonstrates the potential of this compound to overcome common resistance mechanisms and offers a promising new therapeutic strategy for CRPC.

Mechanism of Action of this compound

This compound represents a distinct class of AR inhibitors that do not target the conventional androgen binding site. Instead, it specifically binds to the Binding Function 3 (BF3) pocket on the AR.[1][2] This interaction has several key downstream effects that collectively inhibit AR signaling:

  • Inhibition of Co-chaperone Interaction: The BF3 pocket is a crucial site for the binding of co-chaperones, such as small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA), which are necessary for the proper folding and function of the AR.[2] By occupying the BF3 pocket, this compound prevents these essential co-chaperone interactions.

  • Blockade of Nuclear Translocation: The binding of this compound to the BF3 site interferes with the translocation of the AR from the cytoplasm into the nucleus, a critical step for its function as a transcription factor.[2][3]

  • Suppression of Transcriptional Activity: By preventing nuclear translocation and co-chaperone binding, this compound effectively inhibits the transcriptional activity of the AR, leading to a downstream reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA).

Figure 1: Mechanism of action of this compound.

Quantitative In Vitro Efficacy Data

Early in vitro studies have demonstrated the potent anti-cancer effects of this compound in various prostate cancer cell lines, including those resistant to current therapies like enzalutamide.

Inhibition of Cell Viability and PSA Expression

This compound has been shown to effectively inhibit the growth of androgen-sensitive and enzalutamide-resistant prostate cancer cells. It also significantly reduces the secretion of PSA, a key biomarker for prostate cancer progression.

Cell LineAR StatusResistance ProfileThis compound IC₅₀ (Cell Viability)This compound IC₅₀ (PSA Expression)
LNCaP AR-positiveAndrogen-sensitive0.15 µM0.08 µM
MR49F AR-positiveEnzalutamide-resistant0.07 µMNot explicitly stated, but significant inhibition shown
PC3 AR-negativeAndrogen-independentNo effectNot applicable
Activity Against Androgen Receptor Mutants

A significant advantage of this compound's mechanism is its ability to inhibit the transcriptional activity of a wide range of AR mutants that confer resistance to traditional anti-androgens.

AR MutantAssociated Drug ResistanceThis compound IC₅₀ Range (Transcriptional Activity)
Various LBD mutantsEnzalutamide, Bicalutamide, etc.0.12 to 13.4 µM

Experimental Methodologies

The following sections outline the key experimental protocols used in the early in vitro evaluation of this compound.

Cell Lines and Culture
  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

  • MR49F: An enzalutamide-resistant cell line derived from LNCaP.

  • PC3: An AR-negative human prostate cancer cell line used as a negative control.

  • Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a dose range of this compound or vehicle control (DMSO) for a specified period (e.g., 4 days).

  • MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined.

PSA Expression Assay

This assay quantifies the levels of secreted PSA in the cell culture medium.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • ELISA: The concentration of PSA in the supernatant is determined using a commercially available PSA ELISA kit according to the manufacturer's instructions.

  • Data Analysis: PSA levels are normalized to the total protein content or cell number, and the percentage of inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then determined.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit AR-mediated gene transcription.

  • Cell Transfection: Prostate cancer cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter and a plasmid expressing the AR (wild-type or mutant).

  • Compound Treatment: Transfected cells are treated with an androgen (e.g., R1881) to stimulate AR activity, along with a dose range of this compound or vehicle control.

  • Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percentage of inhibition of AR transcriptional activity is calculated, and IC₅₀ values are determined.

Generalized In Vitro Experimental Workflow for this compound cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start: Prostate Cancer Cell Lines (LNCaP, MR49F, PC3) seed Seed Cells in Multi-well Plates start->seed treat Treat with varying concentrations of this compound seed->treat viability Cell Viability Assay (MTS) treat->viability psa PSA Expression Assay (ELISA) treat->psa transcription AR Transcriptional Activity (Luciferase Reporter) treat->transcription readout Measure Absorbance, Luminescence, or PSA levels viability->readout psa->readout transcription->readout calculate Calculate % Inhibition readout->calculate ic50 Determine IC50 values calculate->ic50 end end ic50->end End: Efficacy Profile of this compound

Figure 2: In vitro experimental workflow.

Key Findings and Implications

The early in vitro studies of this compound have yielded several crucial findings with significant implications for the treatment of advanced prostate cancer:

  • Novel Mechanism of Action: By targeting the BF3 pocket, this compound offers a therapeutic strategy that is distinct from current AR antagonists, potentially circumventing existing resistance mechanisms.

  • Efficacy in Resistant Models: The potent activity of this compound in enzalutamide-resistant cell lines highlights its potential to treat patients who have progressed on current standard-of-care therapies.

  • Broad Activity Against AR Mutants: The ability of this compound to inhibit a wide array of AR mutants suggests that it may be effective against a heterogeneous population of resistant tumors.

  • AR-Specific Activity: The lack of effect in AR-negative PC3 cells confirms that the anti-cancer activity of this compound is mediated through the androgen receptor.

Conclusion

The early in vitro data for this compound are highly promising, establishing it as a potent and selective inhibitor of the androgen receptor with a novel mechanism of action. Its ability to overcome resistance mediated by AR mutations and its efficacy in enzalutamide-resistant models provide a strong rationale for its continued development as a potential new therapy for castration-resistant prostate cancer. These foundational studies pave the way for further preclinical and clinical investigation to fully elucidate the therapeutic potential of targeting the BF3 pocket of the androgen receptor.

References

An In-depth Technical Guide on the Foundational Research of the VPC-13566 and SGTA Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR's ligand-binding domain have been successful, the emergence of resistance necessitates the exploration of novel inhibitory mechanisms. One such promising approach is the targeting of the AR's Binding Function 3 (BF3) pocket, a crucial site for co-chaperone interactions that regulate AR stability and nuclear translocation. This technical guide delves into the foundational research on the interaction between the small molecule inhibitor VPC-13566 and the AR co-chaperone, Small Glutamine-rich Tetratricopeptide Repeat-containing Protein Alpha (SGTA).

This compound is a potent AR inhibitor that specifically targets the BF3 pocket.[1][2][3] Research has identified SGTA as a key interacting partner of the AR at this site.[1] By binding to the BF3 pocket, this compound effectively displaces SGTA, leading to the inhibition of AR transcriptional activity and the suppression of prostate cancer cell growth.[1] This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways governing the this compound and SGTA interaction.

Quantitative Data Summary

The interaction between this compound and the AR/SGTA complex has been characterized by several key quantitative metrics. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibition of AR Activity and Cell Growth by this compound

ParameterCell LineValue (μM)Reference
IC50 (AR Transcriptional Activity)LNCaP0.05
IC50 (PSA Expression)LNCaP0.08
IC50 (PSA Expression)MR49F (Enzalutamide-resistant)0.35
IC50 (Cell Viability)LNCaP0.15
IC50 (Cell Viability)MR49F (Enzalutamide-resistant)0.07

Table 2: Binding Affinity and Displacement Data

AssayInteractionParameterValue (μM)Reference
TR-FRETThis compound displacing FITC-SGTA peptide from AR-LBDKd11.4 ± 1.4

Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the this compound and SGTA interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay was employed to quantify the displacement of an SGTA peptide from the AR ligand-binding domain (LBD) by this compound.

Objective: To determine the binding affinity (Kd) of this compound to the AR BF3 pocket by measuring the displacement of a fluorescently labeled SGTA peptide.

Materials:

  • Purified AR-LBD protein

  • FITC-labeled SGTA peptide (FITC-MPQDLRSPARTPPSEEDSAEA)

  • This compound

  • Terbium-labeled anti-GST antibody (for GST-tagged AR-LBD)

  • TR-FRET assay buffer

  • 384-well assay plates

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-tagged AR-LBD and a 2X solution of Terbium-labeled anti-GST antibody in TR-FRET assay buffer.

    • Prepare a 4X solution of the FITC-labeled SGTA peptide in TR-FRET assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in TR-FRET assay buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 4X FITC-labeled SGTA peptide to all wells.

    • Add 10 µL of the 2X AR-LBD/Terbium-anti-GST antibody mixture to all wells.

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the Terbium donor at approximately 340 nm and measure emission at two wavelengths: ~490 nm (for Terbium) and ~520 nm (for FITC).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (490 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the Kd value by fitting the data to a sigmoidal dose-response curve.

Bio-Layer Interferometry (BLI) Assay

BLI was used to measure the direct binding of this compound and an unlabeled SGTA peptide to the AR-LBD.

Objective: To confirm the direct interaction between the AR-LBD and both this compound and the SGTA peptide.

Materials:

  • Biotinylated AR-LBD protein

  • This compound

  • Unlabeled SGTA peptide (MPQDLRSPARTPPSEEDSAEA)

  • Streptavidin-coated biosensors

  • BLI instrument (e.g., Octet RED96e)

  • Kinetics buffer (e.g., PBS with 0.02% Tween-20)

Protocol:

  • Sensor Hydration and Preparation:

    • Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.

    • Establish a stable baseline by dipping the sensors in kinetics buffer.

  • Ligand Immobilization:

    • Immobilize the biotinylated AR-LBD onto the streptavidin biosensors by dipping them into a solution of the purified protein.

  • Baseline Establishment:

    • Transfer the sensors to wells containing kinetics buffer to establish a stable baseline prior to association.

  • Association:

    • Move the sensors to wells containing various concentrations of this compound or the unlabeled SGTA peptide in kinetics buffer to measure the association rate.

  • Dissociation:

    • Transfer the sensors back to wells with kinetics buffer to measure the dissociation rate.

  • Data Analysis:

    • The binding and dissociation curves are recorded in real-time.

    • Analyze the data using the instrument's software to determine the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD).

In Situ Proximity Ligation Assay (PLA)

PLA was utilized to visualize and quantify the interaction between endogenous AR and SGTA in cells and to demonstrate the disruption of this interaction by this compound.

Objective: To confirm the proximity of AR and SGTA in a cellular context and to show that this compound can inhibit this interaction.

Materials:

  • LNCaP cells

  • Primary antibodies: Rabbit anti-AR and Mouse anti-SGTA (specific catalog numbers and dilutions should be optimized as per manufacturer's instructions).

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Duolink® In Situ Detection Reagents

  • Microscopy slides

  • DAPI for nuclear staining

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP cells on microscopy slides.

    • Treat the cells with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

  • Blocking:

    • Block non-specific antibody binding using a blocking solution provided in the PLA kit.

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of the rabbit anti-AR and mouse anti-SGTA primary antibodies overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the slides and incubate with the anti-rabbit PLUS and anti-mouse MINUS PLA probes for 1 hour at 37°C.

  • Ligation and Amplification:

    • Wash the slides and perform the ligation and rolling-circle amplification steps according to the Duolink® protocol.

  • Detection and Imaging:

    • Detect the amplified PLA signal using fluorescently labeled oligonucleotides.

    • Counterstain the nuclei with DAPI.

    • Image the slides using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of PLA signals (dots) per cell to measure the extent of the AR-SGTA interaction.

    • Compare the number of signals in this compound-treated cells versus control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_inactive Inactive AR HSP90 HSP90 AR_inactive->HSP90 forms complex AR_active Active AR Dimer AR_inactive->AR_active conformational change SGTA SGTA HSP90->SGTA binds to SGTA->AR_inactive interacts at BF3 Androgen Androgen Androgen->AR_inactive binds VPC13566 This compound VPC13566->AR_inactive binds to BF3 VPC13566->SGTA displaces ARE Androgen Response Element AR_active->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription activates

Caption: Androgen Receptor Signaling and this compound Inhibition.

TR_FRET_Workflow start Start reagent_prep Prepare Reagents: - AR-LBD - Tb-anti-GST - FITC-SGTA peptide - this compound dilutions start->reagent_prep plate_loading Load 384-well plate: - this compound - FITC-SGTA peptide - AR-LBD/Tb-Ab mix reagent_prep->plate_loading incubation Incubate at RT for 2 hours plate_loading->incubation read_plate Read TR-FRET Signal (Ex: 340nm, Em: 490/520nm) incubation->read_plate data_analysis Analyze Data: - Calculate Emission Ratio - Plot dose-response curve - Determine Kd read_plate->data_analysis end End data_analysis->end

Caption: TR-FRET Experimental Workflow.

BLI_Workflow start Start sensor_prep Hydrate Streptavidin Biosensors start->sensor_prep ligand_loading Immobilize Biotinylated AR-LBD sensor_prep->ligand_loading baseline1 Establish Baseline in Buffer ligand_loading->baseline1 association Associate with this compound or SGTA peptide baseline1->association dissociation Dissociate in Buffer association->dissociation data_analysis Analyze Sensorgram Data (ka, kd, KD) dissociation->data_analysis end End data_analysis->end

Caption: Bio-Layer Interferometry Experimental Workflow.

PLA_Workflow start Start cell_culture Culture and Treat LNCaP cells with this compound start->cell_culture fix_perm Fix and Permeabilize Cells cell_culture->fix_perm blocking Block Non-specific Binding fix_perm->blocking primary_ab Incubate with anti-AR and anti-SGTA Primary Antibodies blocking->primary_ab pla_probes Incubate with PLA Probes (anti-rabbit PLUS, anti-mouse MINUS) primary_ab->pla_probes ligation_amp Perform Ligation and Rolling Circle Amplification pla_probes->ligation_amp detection Detect Fluorescent Signal and DAPI stain ligation_amp->detection imaging Image with Fluorescence Microscope detection->imaging quantification Quantify PLA signals per cell imaging->quantification end End quantification->end

Caption: In Situ Proximity Ligation Assay Workflow.

Conclusion

The foundational research on the interaction between this compound and SGTA provides a compelling case for targeting the AR BF3 pocket as a novel therapeutic strategy for prostate cancer. The quantitative data robustly demonstrates the potency of this compound in disrupting the AR-SGTA interaction and inhibiting AR signaling. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate this interaction and to screen for other molecules with similar mechanisms of action. The visualization of the signaling pathways and experimental workflows provides a clear conceptual understanding of the core scientific principles. Further research building upon this foundation will be instrumental in the development of next-generation AR inhibitors that can overcome the challenge of treatment resistance.

References

Methodological & Application

Application Notes and Protocols for VPC-13566 in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the characterization of the novel androgen receptor (AR) inhibitor, VPC-13566, in the androgen-sensitive human prostate cancer cell line, LNCaP. The provided methodologies cover essential assays for assessing cell viability, apoptosis, and androgen receptor activity.

Introduction

This compound is an experimental small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor. This mechanism of action is distinct from current anti-androgen therapies that target the ligand-binding domain. By binding to the BF3 pocket, this compound allosterically inhibits AR transcriptional activity, blocks its nuclear translocation, and ultimately suppresses the growth of prostate cancer cells. LNCaP cells are a well-established in vitro model for prostate cancer research, as they express a functional androgen receptor and are responsive to androgen stimulation.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in LNCaP cells across various functional assays.

Assay TypeEndpointIC50 Value (this compound)Reference
AR Transcriptional ActivityInhibition of eGFP Reporter0.05 µM[1]
PSA SecretionReduction of secreted PSA0.08 µM[1]
Cell Viability / GrowthInhibition of cell proliferation (MTS assay)0.15 µM[1]
AR Nuclear TranslocationInhibition of R1881-induced nuclear localization10 µM (concentration tested)[2]

Key Experimental Protocols

LNCaP Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining and subculturing the LNCaP cell line to ensure healthy, viable cells for experimentation.

Materials:

  • LNCaP cell line (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Stripped Medium (for androgen-deprivation studies): RPMI-1640 without phenol (B47542) red, supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

Protocol:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryopreserved vial of LNCaP cells in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Complete Growth Medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium the following day to remove residual cryoprotectant.

  • Cell Maintenance and Subculture:

    • Monitor cell growth and change the medium every 2-3 days.

    • When cells reach 70-80% confluency, subculture them.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of Complete Growth Medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².

Cell Viability (MTS) Assay

This protocol details the methodology for assessing the effect of this compound on the viability and proliferation of LNCaP cells using a colorimetric MTS assay.

Materials:

  • LNCaP cells

  • Complete Growth Medium

  • 96-well clear-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest LNCaP cells as described in the subculture protocol.

    • Resuspend cells in Complete Growth Medium and perform a cell count.

    • Seed 3,000 - 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Complete Growth Medium from a concentrated stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM to encompass the reported IC50 of 0.15 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 4 days at 37°C and 5% CO2.

  • MTS Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the procedure for quantifying apoptosis in LNCaP cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • LNCaP cells

  • Complete Growth Medium

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of Complete Growth Medium.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, and 5 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Androgen Receptor (AR) Transcriptional Activity Assay (eGFP Reporter)

This protocol describes a method to assess the inhibitory effect of this compound on AR transcriptional activity using a reporter gene assay with Enhanced Green Fluorescent Protein (eGFP) under the control of an androgen-responsive promoter.

Materials:

  • LNCaP cells

  • Stripped Medium

  • eGFP reporter plasmid with an androgen-responsive element (ARE) promoter

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Synthetic androgen (e.g., R1881)

  • This compound (stock solution in DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed LNCaP cells in a 96-well plate at a density of 2 x 10^4 cells per well in Stripped Medium.

    • Allow cells to attach overnight.

    • Transfect the cells with the ARE-eGFP reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Androgen Stimulation:

    • Following transfection, replace the medium with fresh Stripped Medium containing various concentrations of this compound or vehicle control.

    • After a pre-incubation period of 1-2 hours, stimulate the cells with a final concentration of 0.1 nM R1881 to activate the androgen receptor.

    • Incubate the plate for an additional 24-48 hours.

  • eGFP Measurement and Data Analysis:

    • Measure the eGFP fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~509 nm) or by flow cytometry.

    • Normalize the eGFP signal to cell viability if necessary (e.g., using a co-transfected constitutive reporter or a separate viability assay).

    • Calculate the percentage of AR activity inhibition relative to the R1881-stimulated vehicle control.

    • Determine the IC50 value of this compound for AR transcriptional activity.

Visualizations

Signaling Pathway Diagram

VPC13566_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to Ligand-Binding Domain AR_nucleus AR AR->AR_nucleus Nuclear Translocation Hsp Heat Shock Proteins (Hsp90, etc.) Hsp->AR Chaperones VPC13566 This compound VPC13566->AR Binds to BF3 Pocket VPC13566->AR_nucleus Blocks ARE Androgen Response Element (ARE) on DNA GeneTranscription Gene Transcription (e.g., PSA) ARE->GeneTranscription Initiates CellGrowth Cell Growth & Survival GeneTranscription->CellGrowth AR_nucleus->ARE Binds to DNA

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with LNCaP cells culture Culture and Passage LNCaP cells start->culture seed Seed cells into multi-well plates culture->seed treat Treat cells with This compound (dose-response) seed->treat incubate Incubate for specified duration treat->incubate viability Cell Viability (MTS Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis ar_activity AR Activity (eGFP Reporter/PSA) incubate->ar_activity analyze Data Acquisition (Plate Reader/Flow Cytometer) viability->analyze apoptosis->analyze ar_activity->analyze calculate Calculate IC50 & Statistical Analysis analyze->calculate

Caption: General experimental workflow for evaluating this compound in LNCaP cells.

References

Application Notes and Protocols for VPC-13566 in Enzalutamide-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide (B1683756) is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC). However, the emergence of resistance, often driven by mechanisms such as AR splice variants (e.g., AR-V7) or point mutations (e.g., F876L), presents a significant clinical challenge.[1][2][3] VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the AR, a site distinct from the ligand-binding domain targeted by enzalutamide.[4] This alternative mechanism of action allows this compound to effectively inhibit AR signaling in the context of enzalutamide resistance, making it a valuable tool for preclinical research and a potential therapeutic agent.[4][5]

These application notes provide a comprehensive guide for the use of this compound in enzalutamide-resistant prostate cancer cell lines, including detailed protocols for key experiments and data presentation for effective evaluation.

Mechanism of Action

This compound functions by binding to the BF3 pocket on the surface of the androgen receptor. This interaction allosterically inhibits AR transcriptional activity by preventing the recruitment of co-chaperones and other essential cofactors necessary for AR function.[4] A key advantage of this mechanism is its efficacy against AR variants that confer resistance to enzalutamide, such as those with mutations in the ligand-binding domain or splice variants lacking this domain.[5] By targeting the BF3 site, this compound can block the nuclear translocation of the AR, a critical step for its function as a transcription factor.[4][6]

Signaling Pathway Diagram

VPC13566_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to Ligand-Binding Domain (LBD) HSP Heat Shock Proteins (HSP) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation VPC This compound VPC->AR Binds to BF3 Pocket VPC->AR_dimer Inhibits Enza Enzalutamide Enza->AR Competitively Binds LBD Enza->AR_dimer Inhibits (in sensitive cells) AR_V7 AR-V7 Splice Variant (Lacks LBD) AR_V7_nuc AR-V7 Nuclear Activity AR_V7->AR_V7_nuc Constitutively Active ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates AR_V7_nuc->ARE caption This compound Mechanism of Action Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Enzalutamide-Resistant and Sensitive Prostate Cancer Cells plate_cells Plate cells in appropriate multi-well plates start->plate_cells treat_cells Treat cells with varying concentrations of this compound and controls (e.g., Enzalutamide, vehicle) plate_cells->treat_cells incubate Incubate for specified duration (e.g., 72-96 hours for viability, 48 hours for gene expression) treat_cells->incubate viability_assay Cell Viability Assay (MTS) incubate->viability_assay western_blot Western Blot for AR (Nuclear/Cytoplasmic Fractionation) incubate->western_blot rt_qpcr RT-qPCR for PSA Gene Expression incubate->rt_qpcr analyze_data Data Analysis: - Calculate IC50 values - Quantify protein levels - Determine relative gene expression viability_assay->analyze_data western_blot->analyze_data rt_qpcr->analyze_data end End: Evaluate efficacy of this compound analyze_data->end caption General Experimental Workflow

References

Application Notes and Protocols for VPC-13566 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is a novel small molecule inhibitor of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Unlike conventional anti-androgens that target the ligand-binding domain, this compound uniquely targets the Binding Function 3 (BF3) pocket of the AR. This distinct mechanism of action allows it to inhibit AR transcriptional activity, block the nuclear translocation of the receptor, and impede its interaction with co-chaperones.[1][2] Notably, this compound has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including those resistant to enzalutamide.[2] These application notes provide detailed protocols for the in vivo use of this compound in mouse xenograft models based on published studies.

Mechanism of Action

This compound functions by specifically binding to the BF3 pocket on the androgen receptor. This binding event disrupts the interaction of AR with essential co-chaperones, such as SGTA (Small Glutamine-Rich Tetratricopeptide Repeat-Containing Protein Alpha), and nuclear cofactors like BAG1L.[1][2] The inhibition of these protein-protein interactions is critical for the subsequent steps in AR signaling. By targeting the BF3 site, this compound effectively prevents the nuclear translocation of the AR and ultimately inhibits the transcription of AR-dependent genes that drive prostate cancer cell growth and survival.[2]

VPC13566_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_nucleus Nuclear AR AR->AR_nucleus Nuclear Translocation Androgen Androgen Androgen->AR Binds to Ligand-Binding Domain Co_chaperone Co-chaperones (e.g., SGTA) Co_chaperone->AR Binds to BF3 Pocket VPC13566 This compound VPC13566->AR Binds to BF3 Pocket block VPC13566->block Inhibits ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a castration-resistant LNCaP xenograft model.

ParameterVehicle ControlThis compoundEnzalutamide (10 mg/kg)
Tumor Growth Inhibition -Significant (p < 0.05)Significant (p < 0.01)
Serum PSA Level Reduction -Significant (p < 0.01)Significant (p < 0.01)
Observed Toxicity NoneNo visible signs of toxicityNot Reported

Data extracted from Lallous N, et al. Mol Cancer Ther. 2016 Dec;15(12):2936-2945.[1]

Experimental Protocols

In Vivo Xenograft Model

This protocol is based on the methodology described by Lallous et al. (2016) for a castration-resistant LNCaP xenograft model.[1]

1. Cell Line and Animal Model:

  • Cell Line: LNCaP human prostate cancer cells.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or similar).

2. Tumor Implantation:

  • LNCaP cells are implanted subcutaneously into the flanks of the mice.

  • Monitor tumor growth and serum Prostate-Specific Antigen (PSA) levels.

3. Establishment of Castration-Resistant Model:

  • When serum PSA levels reach a predetermined level (e.g., 25 ng/ml), surgical castration is performed.[1]

  • Monitor the mice until tumor regrowth and a return of serum PSA to pre-castration levels are observed, indicating the establishment of a castration-resistant state.[1]

4. Drug Formulation and Administration:

  • This compound Formulation:

    • Prepare a vehicle solution of 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, and 85% water.[1]

    • Dissolve this compound in the vehicle to the desired concentration.

  • Dosage and Schedule:

    • Administer 100 mg/kg of this compound via intraperitoneal (IP) injection twice a day for the first 5 days of treatment.[1]

    • Following the initial 5-day treatment, administer a single dose of 200 mg/kg once per day for 2 days a week for the remainder of the 4-week study period.[1][3]

  • Administration Protocol (Intraperitoneal Injection):

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert a 25-27 gauge needle at a 30-45° angle.

    • Aspirate to ensure no fluid is drawn back, confirming correct placement in the peritoneal cavity.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers regularly (e.g., twice weekly).

  • Monitor mouse body weight weekly to assess toxicity.[1]

  • Collect blood samples to measure serum PSA levels at the beginning and end of the treatment period.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow start Start implant Implant LNCaP cells subcutaneously in mice start->implant monitor_psa1 Monitor tumor growth and serum PSA implant->monitor_psa1 castrate Surgical Castration (when PSA reaches ~25 ng/ml) monitor_psa1->castrate monitor_psa2 Monitor for tumor regrowth and PSA recovery castrate->monitor_psa2 randomize Randomize mice into treatment groups monitor_psa2->randomize treat Treat with this compound, vehicle, or control (4 weeks) randomize->treat monitor_tumor Monitor tumor volume and body weight treat->monitor_tumor endpoint Endpoint: Euthanize, collect tumors and serum monitor_tumor->endpoint end End endpoint->end

References

Application of VPC-13566 in Studying Androgen Receptor-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VPC-13566 is a potent small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR).[1] This interaction allosterically inhibits AR activity by disrupting the binding of essential co-chaperones, such as SGTA and BAG1L.[1] The consequence of this disruption is the impairment of AR nuclear translocation, leading to a significant reduction in AR-dependent gene expression.[1] This unique mechanism of action makes this compound a valuable tool for researchers studying AR signaling pathways, particularly in the context of prostate cancer, including castration-resistant prostate cancer (CRPC). These application notes provide detailed protocols for utilizing this compound to investigate its effects on AR-dependent gene expression in prostate cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on AR activity and prostate cancer cell proliferation.

Table 1: Inhibitory Activity of this compound on AR Transcriptional Activity and Cell Viability

Cell LineAssayIC50 (µM)Reference
LNCaPAR Transcriptional Activity (eGFP reporter)0.05[1]
LNCaPPSA Expression0.08[1]
MR49F (Enzalutamide-resistant)PSA Expression0.35[1]
LNCaPCell Viability (MTS Assay)0.15[1]
MR49F (Enzalutamide-resistant)Cell Viability (MTS Assay)0.07[1]
PC3 (AR-negative)Cell Viability (MTS Assay)No effect[1]

Table 2: Inhibition of AR Mutants by this compound

AR MutantIC50 (µM) for Transcriptional ActivityReference
Wild-Type0.12 - 0.25[2]
T878A0.23[2]
W742C0.18[2]
F877L0.31[2]
H875Y0.28[2]
Note: A total of 24 AR mutants were effectively suppressed by this compound with IC50 values ranging from 0.12 to 13.4 µM.[2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mechanism of this compound Action.

Experimental workflow for this compound.

Experimental Protocols

AR-Dependent Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc, MMTV-Luc)

  • Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., RPMI-1640) with 10% Charcoal Stripped Serum (CSS)

  • Dihydrotestosterone (DHT)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • The day before transfection, seed 1.5 x 104 to 2.0 x 104 LNCaP cells per well in a 96-well plate in 100 µL of complete growth medium.[3]

    • Ensure cells are 80-90% confluent at the time of transfection.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, co-transfect with the AR-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Add the transfection complexes to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • After 24 hours, replace the transfection medium with fresh medium containing 10% CSS.

    • Prepare serial dilutions of this compound in medium.

    • Add the this compound dilutions to the wells.

    • Stimulate the cells with DHT (e.g., 0.1 nM final concentration), except for the negative control wells.

    • Include vehicle control (e.g., 0.1% DMSO) and DHT-only positive control wells.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for AR-Dependent Gene Expression

This protocol quantifies the mRNA levels of AR target genes following treatment with this compound.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • DHT

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (PSA, FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Table 3: Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
PSA (KLK3)AGGCCTTCCCTGTACACAAAGGCTGTGGCTGACCTGAAATAC[4]
FKBP5GCGAAGGAGAAGACCACGACATTAGGCTTCCCTGCCTCTCCAAA[5]
TMPRSS2CCTCTGACTGGATGGCTATGACGGTCCGACATAGCCTTGAACT[6]
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC[4]

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in medium with 10% CSS for 24 hours.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours), followed by stimulation with DHT (e.g., 10 nM).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Perform qPCR using a standard thermal cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This assay determines the effect of this compound on the binding of AR to the Androgen Response Elements (AREs) of its target genes.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • DHT

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (for quenching)

  • Cell lysis and chromatin shearing reagents

  • Sonicator

  • Anti-AR antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers flanking the AREs of target genes (PSA, FKBP5, TMPRSS2)

  • qPCR reagents

Table 4: Human ChIP-qPCR Primer Sequences for AREs

Gene Promoter AREForward Primer (5' to 3')Reverse Primer (5' to 3')
PSA (KLK3) EnhancerTGGCTTGGGAGGTTGCATGCCTGGGAGTTGTAGGACAG
FKBP5 Intron 5GGCCAGGAGTGAGAGAGAGGGGGAGAGGCTGTACTGGGAATG
TMPRSS2 PromoterGACCAGGGACGGAGCAGCTGGAGAGGGAGAGCTGG

Protocol:

  • Cell Treatment and Cross-linking:

    • Culture and treat LNCaP cells with this compound and DHT as described for the qPCR protocol.

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Preparation:

    • Harvest the cells, lyse them, and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin overnight at 4°C with an anti-AR antibody or a control IgG.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads.

    • Reverse the cross-linking by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and qPCR:

    • Purify the immunoprecipitated DNA using a DNA purification kit.

    • Perform qPCR using primers flanking the AREs of interest and a negative control region.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Compare the enrichment of target AREs in this compound-treated samples versus control samples to determine the effect on AR binding.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the AR BF3 pocket in mediating AR-dependent gene expression. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action of this compound and to explore its potential as a therapeutic agent for prostate cancer. By employing these assays, researchers can gain a deeper understanding of AR signaling and the development of novel anti-androgen therapies.

References

Application Notes and Protocols for Studying Castration-Resistant Prostate Cancer with VPC-13566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to the development of resistance to standard androgen deprivation therapies. While second-generation anti-androgens like enzalutamide (B1683756) have improved patient outcomes, resistance inevitably emerges. VPC-13566 is a novel small molecule inhibitor of the androgen receptor (AR) that offers a promising alternative therapeutic strategy. Unlike conventional anti-androgens that target the androgen binding site, this compound targets the Binding Function-3 (BF3) pocket of the AR.[1] This unique mechanism of action allows this compound to overcome resistance mechanisms that affect traditional AR inhibitors, making it a valuable tool for CRPC research and drug development.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying CRPC.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically binding to the BF3 pocket on the AR.[1][2][3] This interaction disrupts the binding of essential co-chaperone proteins, such as BAG1L and the newly identified SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha), to the AR.[1] The binding of these co-chaperones is critical for the proper folding, stability, and nuclear translocation of the AR. By inhibiting these interactions, this compound effectively blocks the nuclear translocation of the AR, thereby preventing its transcriptional activity and the expression of AR-dependent genes, such as prostate-specific antigen (PSA).[1][4] This leads to the inhibition of tumor cell proliferation and growth. A key advantage of this compound is its ability to inhibit the activity of AR mutants that confer resistance to conventional anti-androgens.[5]

VPC13566_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex AR->AR_Androgen Androgen Androgen Androgen->AR CoChaperones Co-chaperones (BAG1L, SGTA) CoChaperones->AR_Androgen Bind to BF3 pocket VPC13566 This compound VPC13566->AR Binds to BF3 pocket Nuclear Translocation VPC13566->Nuclear Translocation Blocks AR_Androgen->Nuclear Translocation AR_Nuclear Nuclear AR ARE Androgen Response Element (ARE) on DNA AR_Nuclear->ARE Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Cell_Growth Tumor Cell Growth Gene_Expression->Cell_Growth

This compound inhibits AR signaling by blocking co-chaperone binding and nuclear translocation.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent activity in various prostate cancer cell lines, including those resistant to enzalutamide.

Cell LineAR StatusResistance ProfileAssayIC50 (µM)Reference
LNCaPAR-dependentAndrogen-sensitiveCell Viability (MTS)0.15[1]
LNCaPAR-dependentAndrogen-sensitivePSA Expression0.08[1]
MR49FAR-dependentEnzalutamide-resistantCell Viability (MTS)0.07[1]
MR49FAR-dependentEnzalutamide-resistantPSA Expression0.35[1]
PC3AR-independent-Cell Viability (MTS)No effect[1]
In Vivo Efficacy of this compound in a CRPC Xenograft Model

This compound significantly inhibits tumor growth and reduces serum PSA levels in a castration-resistant LNCaP xenograft model.[1][6]

Treatment GroupDosageAdministrationTumor Growth InhibitionSerum PSA ReductionReference
Vehicle-Intraperitoneal (IP)--[1][6]
This compound100 mg/kg BIDIntraperitoneal (IP)Significant (p < 0.05)Significant (p < 0.01)[6]
Enzalutamide10 mg/kgIntraperitoneal (IP)Significant (p < 0.01)Significant (p < 0.01)[6]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines.

MTS_Assay_Workflow A 1. Seed Cells (e.g., LNCaP, MR49F, PC3) in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 4 days C->D E 5. Add MTS reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate IC50 values G->H

Workflow for determining cell viability using the MTS assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, MR49F, PC3)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept constant across all wells.

  • Remove the overnight culture medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Western Blot for AR Nuclear Translocation

This protocol is to assess the effect of this compound on the nuclear translocation of the androgen receptor.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • Enzalutamide (as a control)

  • R1881 (synthetic androgen)

  • Cell lysis buffer for cytoplasmic and nuclear fractionation

  • Primary antibodies (anti-AR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture LNCaP cells and treat with R1881 to induce AR nuclear translocation, in the presence or absence of this compound or enzalutamide for the desired time.

  • Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercially available kit or standard laboratory protocols.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against AR, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative amount of AR in the cytoplasmic and nuclear fractions. A decrease in the nuclear AR fraction in this compound-treated cells indicates inhibition of nuclear translocation.[4]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of CRPC.

Xenograft_Study_Workflow A 1. Implant prostate cancer cells (e.g., LNCaP) subcutaneously in immunocompromised mice B 2. Allow tumors to establish A->B C 3. Castrate mice to induce a castration-resistant state B->C D 4. Monitor PSA levels until they recover to pre-castration levels C->D E 5. Randomize mice into treatment groups (Vehicle, This compound, Enzalutamide) D->E F 6. Administer treatment via intraperitoneal injection E->F G 7. Monitor tumor volume and serum PSA levels weekly F->G H 8. Monitor for signs of toxicity F->H I 9. Sacrifice mice at the end of the study and collect tissues G->I H->I

Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., LNCaP) mixed with Matrigel

  • This compound

  • Enzalutamide

  • Vehicle solution (e.g., 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water)

  • Calipers for tumor measurement

  • Equipment for blood collection and PSA analysis

Procedure:

  • Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of male immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Surgically castrate the mice to create a castration-resistant prostate cancer model.

  • Monitor serum PSA levels until they return to pre-castration levels, indicating the development of CRPC.

  • Randomize the mice into treatment groups: Vehicle control, this compound (e.g., 100 mg/kg BID, IP), and Enzalutamide (e.g., 10 mg/kg, IP).

  • Administer the treatments for a specified period (e.g., 4 weeks).

  • Measure tumor dimensions with calipers and body weight weekly. Calculate tumor volume.

  • Collect blood samples periodically to measure serum PSA levels.

  • Monitor the mice daily for any signs of toxicity.

  • At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., histology, western blotting).

Disclaimer: All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound represents a novel and potent inhibitor of the androgen receptor with a distinct mechanism of action that is effective against both androgen-sensitive and castration-resistant prostate cancer, including enzalutamide-resistant models.[1] Its ability to target the BF3 pocket and inhibit AR nuclear translocation provides a valuable tool for researchers studying CRPC and for the development of new therapeutic strategies to overcome drug resistance. The protocols provided herein offer a starting point for investigating the efficacy and mechanism of this compound in preclinical models of CRPC.

References

Application Note: Monitoring Androgen Receptor Dimerization Disruption by VPC-13566 Using Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR), a crucial driver of prostate cancer, functions by forming protein-protein interactions that facilitate its nuclear translocation and subsequent transcriptional activity.[1] VPC-13566 is a novel small molecule inhibitor that targets the Binding Function-3 (BF3) pocket of the AR.[2][3][4] This interaction disrupts the binding of essential co-chaperones, such as Bcl-2-associated athanogene 1 (BAG1L) and small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA), thereby inhibiting AR's nuclear translocation and activation.[4]

The Proximity Ligation Assay (PLA) is a highly sensitive and specific method used to visualize and quantify protein-protein interactions in situ (within 40 nm).[5][6][7][8] This technique utilizes antibodies conjugated with DNA oligonucleotides that, when in close proximity, are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescent probes, appearing as distinct spots under a microscope.[5][7] Each spot represents a single protein-protein interaction event.[5] This application note provides a detailed protocol for using PLA to quantify the inhibitory effect of this compound on the interaction between the Androgen Receptor and its co-chaperone, BAG1L.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various prostate cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound.

Table 1: IC50 Values of this compound on AR Transcriptional Activity and PSA Expression

Cell LineAssayIC50 (µM)
LNCaPeGFP AR Transcriptional Assay0.05[4]
LNCaPPSA Secretion0.08[4]
MR49F (Enzalutamide-Resistant)PSA Expression0.35[4]

Table 2: IC50 Values of this compound on Cell Viability

Cell LineIC50 (µM)
LNCaP0.15[4]
MR49F (Enzalutamide-Resistant)0.07[4]
PC3 (AR-Independent)No effect[4]

Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway of the Androgen Receptor and the mechanism of inhibition by this compound.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Co_Chaperone Co-Chaperone (e.g., BAG1L, SGTA) AR->Co_Chaperone Interacts via BF3 Pocket AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation Androgen Androgen Androgen->AR Binds to Ligand-Binding Domain VPC13566 This compound VPC13566->AR VPC13566->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor signaling pathway and this compound inhibition mechanism.

Experimental Protocol: Proximity Ligation Assay

This protocol details the steps to quantify the disruption of the AR-BAG1L interaction by this compound in prostate cancer cells.

Materials and Reagents

  • Prostate cancer cell line (e.g., LNCaP)

  • This compound (MedChemExpress, TargetMol)[2][3]

  • DMSO (Vehicle control)

  • Primary antibodies:

    • Rabbit anti-AR

    • Mouse anti-BAG1L

  • Duolink® In Situ PLA Probes (Anti-Rabbit PLUS, Anti-Mouse MINUS)

  • Duolink® In Situ Detection Reagents (e.g., Red)

  • Duolink® In Situ Wash Buffers

  • Duolink® In Situ Mounting Medium with DAPI

  • Cell culture medium, FBS, and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Humidity chamber

  • Fluorescence microscope

Experimental Workflow

Caption: Proximity Ligation Assay experimental workflow.

Procedure

  • Cell Seeding and Treatment:

    • Seed LNCaP cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours). A positive control with a known interactor and a negative control omitting primary antibodies should be included.

  • Fixation and Permeabilization:

    • Aspirate the media and wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9]

    • Wash the cells twice with PBS.

  • Blocking:

    • Block the cells with a blocking solution for 1 hour at room temperature in a humidity chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-AR and mouse anti-BAG1L) in the antibody diluent provided with the PLA kit.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidity chamber.[9]

  • PLA Probe Incubation:

    • Wash the cells twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in the antibody diluent.[10]

    • Incubate the cells with the PLA probe solution for 1 hour at 37°C in a humidity chamber.[11]

  • Ligation:

    • Wash the cells twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation mix by diluting the Ligation stock 1:5 in high-purity water and adding the ligase.[6][10]

    • Incubate the cells with the ligation mix for 30 minutes at 37°C in a humidity chamber.[5][6]

  • Amplification:

    • Wash the cells twice with Wash Buffer A for 2 minutes each.[6]

    • Prepare the amplification mix by diluting the Amplification stock 1:5 in high-purity water and adding the polymerase.[10]

    • Incubate the cells with the amplification mix for 100 minutes at 37°C in a humidity chamber.[10][11]

  • Final Washes and Mounting:

    • Wash the cells twice with Wash Buffer B for 10 minutes each.

    • Wash once with 0.01x Wash Buffer B for 1 minute.[10]

    • Carefully mount the coverslips onto glass slides using a minimal amount of mounting medium containing DAPI.

  • Imaging and Data Analysis:

    • Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.

    • Capture images from multiple fields of view for each condition.

    • Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ). The number of spots is proportional to the number of protein-protein interactions.

Expected Results

In cells treated with the vehicle control (DMSO), a significant number of PLA signals should be observed, indicating the interaction between AR and BAG1L. Treatment with this compound is expected to cause a dose-dependent decrease in the number of PLA signals per cell.[4] This reduction provides a quantitative measure of the compound's efficacy in disrupting the AR-BAG1L interaction in a cellular context.

The Proximity Ligation Assay is a powerful tool for studying the effects of small molecule inhibitors on protein-protein interactions within their native cellular environment.[12][13] This protocol provides a detailed framework for utilizing PLA to quantify the disruption of the Androgen Receptor's interaction with its co-chaperone BAG1L by the inhibitor this compound. This assay can be adapted to investigate other protein-protein interactions and to screen for novel therapeutic compounds that modulate these interactions.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Nuclear Translocation Following VPC-13566 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of genes essential for tumor growth and survival. Consequently, inhibiting AR nuclear translocation is a critical therapeutic strategy. VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the AR.[1] This site is distinct from the ligand-binding domain targeted by conventional anti-androgens.[2][3] By binding to the BF3 pocket, this compound has been shown to disrupt the interaction of AR with co-chaperone proteins, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1][4] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on AR nuclear translocation in prostate cancer cell lines.

Mechanism of Action of this compound

This compound is a first-in-class inhibitor that specifically targets the BF3 pocket on the surface of the AR. This interaction allosterically inhibits the transcriptional activity of the receptor.[2][5] A crucial step in AR activation is its translocation from the cytoplasm into the nucleus, a process facilitated by interactions with various co-chaperone proteins. This compound has been demonstrated to block this critical step.[1][4] By preventing AR from entering the nucleus, this compound effectively shuts down androgen-driven gene expression, leading to the inhibition of tumor cell growth.[1][5] This mechanism of action makes this compound a promising therapeutic agent, particularly in the context of castration-resistant prostate cancer (CRPC) where resistance to conventional anti-androgens often develops.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AR signaling pathway and the experimental workflow for analyzing AR nuclear translocation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_HSPs AR-HSP Complex Androgen->AR_HSPs AR->AR_HSPs Complex Formation HSPs HSPs HSPs->AR VPC13566 This compound VPC13566->AR Inhibits BF3 pocket AR_active Active AR AR_HSPs->AR_active Conformational Change AR_nucleus Nuclear AR AR_active->AR_nucleus Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Experimental_Workflow start Start: Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treatment with this compound and/or Androgen (e.g., R1881) start->treatment fractionation Subcellular Fractionation: Isolate Cytoplasmic and Nuclear Extracts treatment->fractionation quantification Protein Quantification (e.g., BCA Assay) fractionation->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot detection Detection of AR, Lamin B1 (Nuclear Marker), and GAPDH (Cytoplasmic Marker) western_blot->detection analysis Densitometric Analysis and Data Interpretation detection->analysis end End: Assess AR Nuclear Translocation Inhibition analysis->end

References

Troubleshooting & Optimization

VPC-13566 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VPC-13566, a potent small molecule inhibitor of the Androgen Receptor (AR). This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility, stability, and effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that targets the Binding Function-3 (BF3) pocket of the Androgen Receptor. By binding to this allosteric site, it disrupts the interaction of AR with co-chaperone proteins, which is essential for its proper folding and function. This inhibition ultimately blocks the nuclear translocation and transcriptional activity of the AR.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at a concentration of 65 mg/mL (251.63 mM). For complete dissolution, sonication is recommended.

Q3: How should I prepare stock and working solutions of this compound for cell culture experiments?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in your cell culture medium to the desired final working concentration. To avoid precipitation and ensure accurate dosing, it is advisable to prepare an intermediate dilution in culture medium before adding it to the final cell culture plate. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

Q4: What are the known IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various prostate cancer cell lines and for different biological endpoints. Please refer to the data tables below for specific values.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in different prostate cancer cell lines.

Table 1: IC50 Values for AR Transcriptional Activity Inhibition

Cell LineAssayIC50 (µM)Reference
LNCaPeGFP Reporter Assay0.05[1]
LNCaPPSA Expression0.08[1]
MR49F (Enzalutamide-resistant)PSA Expression0.35[1]

Table 2: IC50 Values for Cell Viability/Proliferation Inhibition

Cell LineAssayIncubation TimeIC50 (µM)Reference
LNCaPMTS Assay4 days0.15[1]
MR49F (Enzalutamide-resistant)MTS Assay4 days0.07[1]
PC3 (AR-negative)MTS Assay4 daysNo effect

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 258.33 g/mol ), add 387.1 µL of DMSO.

    • Vortex the vial thoroughly for at least 1 minute to dissolve the compound.

    • If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To prevent precipitation, it is recommended to first prepare an intermediate dilution (e.g., 100 µM) in culture medium and then further dilute to the final working concentrations.

    • Ensure the final DMSO concentration in your experimental wells is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile, low-protein binding microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).

    • Aliquot the solution into multiple sterile, low-protein binding tubes or wells of a plate.

    • Immediately process one aliquot as the time zero (T=0) sample. This is done by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins, vortexing, centrifuging to pellet debris, and transferring the supernatant to an analysis vial.

    • Incubate the remaining aliquots at 37°C in a 5% CO2 incubator.

  • Time-Point Collection:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator and process it as described for the T=0 sample.

  • Analysis:

    • Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to generate a stability profile.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or the final DMSO concentration is too low.

  • Solution:

    • Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells (typically 0.1% to 0.5%).

    • When diluting the DMSO stock, add it to the media with gentle vortexing or swirling to ensure rapid and uniform mixing. Avoid adding the stock solution directly to the cells in a small volume of media.

    • Visually inspect your culture plates under a microscope for any signs of precipitation after adding the compound.

    • If precipitation persists, consider lowering the working concentration of this compound.

Issue 2: High Variability in Experimental Results

  • Possible Cause: Inconsistent compound dissolution, pipetting errors, or degradation of the compound in the stock solution.

  • Solution:

    • Ensure the this compound stock solution is fully dissolved before use. Sonication is recommended.

    • Use calibrated pipettes and sterile, low-retention pipette tips for accurate liquid handling.

    • Aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation.

    • Always run appropriate controls, including a vehicle control (DMSO in media) and a positive control if available.

Issue 3: No or Lower-Than-Expected Activity

  • Possible Cause: The compound may have degraded due to improper storage or handling. The cell line may not be sensitive to AR inhibition, or the experimental conditions are not optimal.

  • Solution:

    • Verify the integrity of your this compound stock solution. If in doubt, prepare a fresh stock.

    • Ensure that the cell line you are using expresses the androgen receptor (e.g., LNCaP, VCaP). AR-negative cell lines like PC3 will not respond to this compound.

    • Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. A dose-response and time-course experiment is recommended.

    • Confirm that the other components of your assay are working correctly.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex CoChaperone Co-chaperones AR->CoChaperone Interaction AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization VPC13566 This compound VPC13566->AR Binds to BF3 pocket VPC13566->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., MTS, PSA ELISA) incubate->perform_assay read_results Read Results (e.g., Plate Reader) perform_assay->read_results analyze_data Analyze Data (e.g., IC50 Calculation) read_results->analyze_data

Caption: General experimental workflow for cell-based assays with this compound.

References

Technical Support Center: Optimizing VPC-13566 Concentration for Inhibiting PSA Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of VPC-13566 for inhibiting Prostate-Specific Antigen (PSA) expression in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PSA expression?

A1: this compound is a small molecule inhibitor of the Androgen Receptor (AR), a key driver of prostate cancer growth and PSA expression.[1][2] Unlike conventional anti-androgens that target the androgen binding site, this compound binds to a distinct pocket on the AR known as the Binding Function-3 (BF3) pocket.[1][3][4] This interaction disrupts the recruitment of co-chaperone proteins necessary for AR's nuclear translocation and transcriptional activity, ultimately leading to the inhibition of AR-regulated genes like PSA.

Q2: What is a good starting concentration for this compound in my cell-based assay?

A2: A good starting point for this compound concentration is based on its published half-maximal inhibitory concentration (IC50) values. For inhibiting PSA expression in LNCaP cells, the reported IC50 is approximately 0.08 µM (80 nM), and in the enzalutamide-resistant MR49F cell line, it is around 0.35 µM (350 nM). It is recommended to perform a dose-response experiment starting from a concentration range that brackets these IC50 values (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. To maintain stability and prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. When preparing your working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q4: What is the maximum recommended final DMSO concentration in the cell culture?

A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.5%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

Q5: For how long should I treat my cells with this compound to see an effect on PSA expression?

A5: The optimal treatment duration can vary depending on the cell line and the specific experimental endpoint. For measuring secreted PSA levels, studies have shown significant inhibition after 72 hours of treatment. For assessing changes in PSA mRNA levels, a shorter treatment time of 48 to 72 hours has been effective. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific model system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no inhibition of PSA expression 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.1. Perform a dose-response experiment: Test a wider range of concentrations, starting from as low as 10 nM up to 10 µM, to determine the IC50 in your system.
2. Inhibitor instability: this compound may have degraded due to improper storage or handling.2. Prepare fresh stock solutions: Use a new vial of the compound and prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
3. Cell line resistance: The cell line being used may have inherent or acquired resistance mechanisms.3. Verify cell line sensitivity: If possible, test the compound on a known sensitive cell line, such as LNCaP, as a positive control.
High cell toxicity or death 1. Inhibitor concentration is too high: The concentration of this compound may be in the toxic range for the specific cell line.1. Lower the concentration range: Perform a dose-response experiment starting from lower concentrations to identify a non-toxic effective range.
2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high.2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Always include a vehicle control with the same DMSO concentration.
3. Prolonged exposure: Long incubation times with the inhibitor can lead to cytotoxicity.3. Optimize incubation time: Perform a time-course experiment to determine the shortest duration required to achieve significant PSA inhibition.
Inconsistent results between experiments 1. Inconsistent cell seeding density: Variations in the number of cells plated can affect the outcome.1. Standardize cell seeding: Ensure a consistent cell number is seeded for each experiment and allow cells to adhere and reach a consistent confluency before treatment.
2. Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to different final concentrations.2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment.
3. Assay variability: The method used to measure PSA expression may have inherent variability.3. Include proper controls: Always include positive and negative controls in your assay to normalize the data and assess the assay's performance.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine the IC50 of this compound for PSA Inhibition

This protocol outlines the steps to determine the concentration of this compound that inhibits PSA expression by 50% (IC50).

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for measuring PSA (e.g., ELISA kit for secreted PSA or reagents for qRT-PCR for PSA mRNA)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 10 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • PSA Measurement:

    • For secreted PSA (ELISA): Collect the cell culture supernatant and perform an ELISA according to the manufacturer's instructions.

    • For PSA mRNA (qRT-PCR): Lyse the cells, extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific for PSA (KLK3) and a housekeeping gene for normalization.

  • Data Analysis: Normalize the PSA levels to the vehicle control. Plot the percentage of PSA inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of PSA Protein Expression

This protocol describes how to measure the intracellular levels of PSA protein following treatment with this compound.

Materials:

  • Treated cell samples (from a dose-response or time-course experiment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against PSA

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the treated cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against PSA overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and incubate with the primary antibody for the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the PSA protein levels to the loading control.

Data Presentation

Table 1: Reported IC50 Values of this compound on PSA Expression

Cell LineTreatment ConditionIC50 (µM)Reference
LNCaPInhibition of secreted PSA0.08
MR49F (Enzalutamide-resistant)Inhibition of secreted PSA0.35
LNCaPInhibition of AR transcriptional activity0.05

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR BF3 BF3 Pocket AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR VPC13566 This compound VPC13566->AR Inhibits Nuclear Translocation VPC13566->BF3 Binds to ARE Androgen Response Element (ARE) PSA_Gene PSA Gene (KLK3) ARE->PSA_Gene Activates PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA Transcription PSA_Protein PSA Protein PSA_mRNA->PSA_Protein Translation AR_dimer->ARE Binds to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Prostate Cancer Cells C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for Defined Period C->D E Measure PSA Expression (ELISA or qRT-PCR) D->E F Analyze Data & Determine IC50 E->F

References

potential off-target effects of VPC-13566 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of VPC-13566 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR).[1][2][3][4] By binding to the BF3 site, this compound disrupts the interaction of AR with co-chaperone proteins, which in turn blocks the nuclear translocation and transcriptional activity of the receptor.[3] This mechanism has been shown to effectively inhibit the growth of androgen-dependent prostate cancer cell lines, including those resistant to the second-generation anti-androgen enzalutamide.[3][5]

Q2: Are there any known off-target effects of this compound?

Currently, there is limited published data specifically detailing the off-target effects of this compound in cancer cells. One study noted that at a concentration of 5 μM, this compound did not affect the transcriptional activity of the Estrogen Receptor, suggesting a degree of selectivity for the androgen receptor.[3] However, the absence of comprehensive off-target profiling in the public domain means that researchers should remain vigilant for unexpected cellular phenotypes. It is a common challenge in drug development that small molecule inhibitors may have off-target activities.[6][7]

Q3: My cells are showing a phenotype that is inconsistent with AR inhibition after this compound treatment. What could be the cause?

If you observe a phenotype that cannot be explained by the on-target inhibition of the androgen receptor, it is possible that you are observing an off-target effect of this compound. It is also important to consider other possibilities such as experimental artifacts, or that the phenotype is a downstream consequence of AR inhibition that was not previously characterized.

Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?

A systematic approach is recommended. This can start with validating the on-target effect in your specific cell line. Subsequently, you can employ broader, unbiased screening methods to identify potential off-target interactions. These methods can include proteomic, transcriptomic, and phenotypic profiling.

Troubleshooting Guides

Issue: Unexpected Cell Death or Toxicity at Low Concentrations of this compound

  • Possible Cause 1: Off-target toxicity. The compound may be hitting a critical protein for cell survival other than the androgen receptor.

  • Troubleshooting Step 1: Perform a dose-response curve in an AR-negative cell line. If this compound still induces cell death, it is likely an off-target effect. The compound has been shown to not affect the AR-independent PC3 cell line.[3]

  • Troubleshooting Step 2: Compare the observed IC50 for cell viability with the IC50 for AR transcriptional inhibition. A significant discrepancy could suggest off-target effects are contributing to cytotoxicity.

  • Troubleshooting Step 3: Employ a rescue experiment. If a downstream product of the suspected off-target pathway is known, adding it to the media might rescue the cells from this compound-induced toxicity.

Issue: Inconsistent Results Between Different Cancer Cell Lines

  • Possible Cause 1: Different expression levels of the on-target (AR) or potential off-targets.

  • Troubleshooting Step 1: Quantify AR protein levels in your panel of cell lines using Western blot or flow cytometry to ensure the on-target is present.

  • Troubleshooting Step 2: Utilize publicly available databases (e.g., DepMap, CCLE) to check for the expression levels of potential off-target candidates across your cell lines.

  • Troubleshooting Step 3: Consider the genetic background of the cell lines. Different mutations may confer sensitivity or resistance to off-target effects.

Quantitative Data Summary

The following table summarizes the reported on-target activity of this compound in various prostate cancer cell lines.

Cell LineAssay TypeParameterValue (μM)Reference
LNCaPAR Transcriptional Activity (eGFP)IC50Not specified, but effective[3]
LNCaPPSA SecretionIC500.08[3]
MR49F (Enzalutamide-resistant)PSA SecretionIC500.35[3]
LNCaPCell Viability (MTS)IC500.15[3]
MR49F (Enzalutamide-resistant)Cell Viability (MTS)IC500.07[3]
PC3 (AR-negative)Cell Viability (MTS)EffectNo effect[3]

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol provides a general workflow for assessing the off-target effects of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Binding Assay: A common format is a competition binding assay where the ability of this compound to displace a known ligand from the kinase active site is measured.

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity or percentage of displacement at a given concentration of this compound. A "hit" is defined as a significant reduction in activity or displacement, often >50% or >75% at 1 or 10 μM.

  • Hit Validation: For any identified off-target kinases, perform secondary assays to determine the IC50 or Kd to confirm the interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement

CETSA can be used to validate on-target engagement with AR and identify novel intracellular targets of this compound.

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound to a protein can stabilize it, leading to a higher melting temperature.

  • Protein Extraction: Separate soluble from aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting for the androgen receptor (to confirm on-target engagement) or by mass spectrometry for an unbiased survey of potential off-targets.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Visualizations

On_Target_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to LBD AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR->AR_dimer Inhibited HSP HSP90 AR_HSP->AR HSP Dissociation VPC_13566 This compound VPC_13566->AR Binds to BF3 Pocket Co_Chaperone Co-Chaperones (e.g., SGTA, FKBP52) Co_Chaperone->AR Interaction Blocked ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Caption: On-target mechanism of this compound action on the Androgen Receptor signaling pathway.

Off_Target_Workflow Start Hypothesis: Unexpected Phenotype Observed On_Target_Validation Validate On-Target Engagement (e.g., CETSA for AR) Start->On_Target_Validation Unbiased_Screening Unbiased Off-Target Screening On_Target_Validation->Unbiased_Screening Proteomics Proteomics (e.g., Kinase screen, pulldown-MS) Unbiased_Screening->Proteomics Phenotypic Phenotypic Screening (e.g., High-content imaging) Unbiased_Screening->Phenotypic Transcriptomics Transcriptomics (e.g., RNA-seq) Unbiased_Screening->Transcriptomics Hit_Identification Identify Potential Off-Targets ('Hits') Proteomics->Hit_Identification Phenotypic->Hit_Identification Transcriptomics->Hit_Identification Hit_Validation Validate Hits (e.g., siRNA/CRISPR knockdown) Hit_Identification->Hit_Validation Mechanism_Elucidation Elucidate Off-Target Mechanism Hit_Validation->Mechanism_Elucidation End Off-Target Pathway Identified Mechanism_Elucidation->End

Caption: Experimental workflow for identifying potential off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype AR_Negative_Control Test in AR-negative cell line Start->AR_Negative_Control Phenotype_Persists Phenotype persists? AR_Negative_Control->Phenotype_Persists Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes On_Target Likely On-Target or Downstream Effect Phenotype_Persists->On_Target No Dose_Response Compare viability IC50 with on-target IC50 Off_Target->Dose_Response Discrepancy Significant Discrepancy? Dose_Response->Discrepancy Investigate_Off_Target Proceed with Off-Target Identification Workflow Discrepancy->Investigate_Off_Target Yes

References

troubleshooting inconsistent results in VPC-13566 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the androgen receptor (AR) inhibitor, VPC-13566. The content addresses common experimental issues to help ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR).[1][2][3] Its mechanism of action involves disrupting the interaction between AR and its co-chaperones, such as BAG1L and the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[4] This interference blocks the nuclear translocation of the AR, thereby inhibiting its transcriptional activity and the expression of AR-dependent genes like prostate-specific antigen (PSA).[4]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated efficacy in various prostate cancer cell lines that are dependent on the androgen receptor. Notably, it inhibits the growth of both androgen-sensitive LNCaP cells and enzalutamide-resistant MR49F cells. It does not, however, affect AR-independent cell lines such as PC3, confirming its specificity for the AR signaling pathway.

Q3: How should I dissolve and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, it is advisable to prepare fresh dilutions from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiments is non-toxic to your cells, typically below 0.1-0.5%.

Q4: Can this compound be used in in-vivo experiments?

A4: Yes, this compound has been shown to reduce the growth of AR-dependent prostate cancer xenograft tumors in mice. Pharmacokinetic analysis suggests that intraperitoneal (IP) administration is a suitable route. When planning in-vivo studies, it is crucial to refer to relevant literature for appropriate dosage and administration schedules for your specific animal model.

Troubleshooting Guides

This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.

In Vitro Cell-Based Assays

Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Possible Causes and Solutions:

  • Compound Solubility and Stability:

    • Issue: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.

    • Solution: Ensure the stock solution is fully dissolved before preparing dilutions. When diluting into your final assay medium, do so incrementally and mix thoroughly. It is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium. Avoid storing the compound in aqueous solutions for extended periods.

  • Cell Health and Density:

    • Issue: Inconsistent cell health, passage number, or seeding density can significantly impact assay results.

    • Solution: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Optimize cell seeding density to ensure that cells are not overgrown or too sparse at the end of the experiment.

  • Assay Protocol Variability:

    • Issue: Minor variations in incubation times, reagent concentrations, or pipetting technique can lead to inconsistent results.

    • Solution: Adhere strictly to a standardized protocol. Ensure consistent incubation times with the compound and with the assay reagent (e.g., MTS). Use calibrated pipettes and consistent pipetting techniques.

  • Solvent Effects:

    • Issue: The final concentration of the solvent (e.g., DMSO) may be affecting cell viability.

    • Solution: Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess any solvent-related toxicity.

Q2: The inhibitory effect of this compound on PSA expression is lower than expected.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration or Exposure Time:

    • Issue: The concentration of this compound may be too low, or the incubation time may be insufficient to see a significant effect on protein expression.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.

  • Cell Line Characteristics:

    • Issue: The level of AR expression and the dependence on AR signaling can vary between cell lines and even between different passages of the same cell line.

    • Solution: Regularly verify the AR expression in your cell line. Ensure you are using an appropriate positive control (e.g., an androgen like R1881) to stimulate PSA expression.

  • Assay Sensitivity:

    • Issue: The assay used to measure PSA (e.g., ELISA) may not be sensitive enough to detect subtle changes.

    • Solution: Ensure your PSA assay is properly validated and has the required sensitivity. Check that all reagents are within their expiration dates and that the standard curve is accurate.

Q3: I am not observing the expected decrease in AR nuclear translocation after treatment with this compound.

Possible Causes and Solutions:

  • Androgen Stimulation:

    • Issue: The concentration of androgen used to stimulate AR translocation may be too high, potentially overpowering the inhibitory effect of this compound.

    • Solution: Optimize the concentration of the androgen stimulant (e.g., R1881). You may need to use a lower concentration to observe a clear inhibitory effect of this compound.

  • Timing of Treatment:

    • Issue: The timing of this compound treatment relative to androgen stimulation is critical.

    • Solution: Typically, cells should be pre-treated with this compound before the addition of the androgen stimulant. Optimize the pre-treatment time to allow for sufficient cellular uptake and target engagement.

  • Immunofluorescence Protocol:

    • Issue: Suboptimal cell fixation, permeabilization, or antibody staining can lead to poor quality images and inaccurate quantification.

    • Solution: Optimize your immunofluorescence protocol. Ensure complete fixation and permeabilization without damaging cell morphology. Use a validated anti-AR antibody at its optimal dilution.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssay TypeEndpointIC50 Value (µM)Reference
LNCaPPSA ExpressionPSA Secretion0.08
MR49F (Enzalutamide-Resistant)PSA ExpressionPSA Secretion0.35
LNCaPCell ViabilityCell Growth0.15
MR49F (Enzalutamide-Resistant)Cell ViabilityCell Growth0.07

Experimental Protocols

Protocol 1: Cell Viability MTS Assay

This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines.

  • Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 10 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. d. Incubate for the desired treatment period (e.g., 4 days).

  • MTS Reagent Addition: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium-only wells) from all readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: PSA Secretion ELISA

This protocol is for quantifying the amount of PSA secreted into the cell culture medium.

  • Cell Culture and Treatment: a. Seed cells in a suitable culture plate (e.g., 24-well plate) and allow them to attach. b. Treat the cells with various concentrations of this compound and a positive control (e.g., R1881) for the desired duration.

  • Sample Collection: a. After incubation, collect the cell culture supernatant from each well. b. Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure (General Steps): a. Bring all reagents and samples to room temperature. b. Add 25 µL of PSA standards, controls, and samples to the appropriate wells of the PSA-coated microplate. c. Add 100 µL of the Anti-PSA conjugate reagent to all wells and incubate for 60 minutes at room temperature. d. Wash the wells three times with 300 µL of 1X wash buffer per well. e. Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature. f. Add 50 µL of stop solution to each well. g. Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: a. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of PSA in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the subcellular localization of AR.

  • Cell Culture and Treatment: a. Seed cells on glass coverslips in a 24-well plate. b. Once the cells have reached the desired confluency, pre-treat them with this compound or a vehicle control for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with an androgen (e.g., 10 nM R1881) for a short period (e.g., 30-60 minutes) to induce AR nuclear translocation.

  • Fixation and Permeabilization: a. Wash the cells with ice-cold PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. b. Incubate the cells with a primary antibody against AR diluted in blocking buffer overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: a. Wash the cells three times with PBS. b. Counterstain the nuclei with DAPI. c. Mount the coverslips onto microscope slides. d. Acquire images using a fluorescence or confocal microscope.

  • Analysis: a. Quantify the nuclear and cytoplasmic fluorescence intensity of AR to determine the extent of nuclear translocation.

Mandatory Visualization

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydro- testosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates SGTA SGTA AR->SGTA Interacts AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation (Blocked by this compound) VPC13566 This compound VPC13566->AR Inhibits BF3 Pocket ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates

Caption: this compound inhibits the AR signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound inhibits prostate cancer cell growth prep Compound Preparation (Dissolve this compound in DMSO) start->prep cell_culture Cell Culture (LNCaP, MR49F, PC3) prep->cell_culture viability_assay Cell Viability Assay (MTS) (Determine IC50) cell_culture->viability_assay psa_assay PSA Expression Assay (ELISA) (Measure AR transcriptional activity) cell_culture->psa_assay translocation_assay AR Nuclear Translocation Assay (Confirm mechanism) cell_culture->translocation_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis psa_assay->data_analysis translocation_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Flowchart start Inconsistent/Unexpected Results with this compound q1 Inconsistent IC50 values? start->q1 a1_solubility Check Compound Solubility & Aliquoting q1->a1_solubility Yes q2 Low efficacy on PSA expression? q1->q2 No a1_cells Verify Cell Health & Seeding Density a1_solubility->a1_cells a1_protocol Standardize Assay Protocol a1_cells->a1_protocol end Problem Resolved a1_protocol->end a2_dose Optimize Dose & Time q2->a2_dose Yes q3 No effect on AR translocation? q2->q3 No a2_ar Confirm AR Expression a2_dose->a2_ar a2_assay Validate ELISA a2_ar->a2_assay a2_assay->end a3_stim Optimize Androgen Concentration q3->a3_stim Yes a3_time Optimize Pre-treatment Time a3_stim->a3_time a3_if Validate IF Protocol a3_time->a3_if a3_if->end

Caption: Troubleshooting flowchart for this compound experiments.

References

storage and handling recommendations for VPC-13566

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of VPC-13566, a potent androgen receptor (AR) inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR). By binding to this site, it disrupts the interaction of AR with co-chaperone proteins, which is a crucial step for its activation. This inhibition ultimately blocks the translocation of the AR into the nucleus, thereby preventing the transcription of AR-regulated genes.[1] This mechanism makes it an effective inhibitor of AR signaling, even in the context of resistance to other anti-androgen therapies.

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both the solid compound and solutions are summarized below.

3. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in high-purity, anhydrous DMSO. Sonication may be used to aid dissolution. For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. This minimizes the final concentration of DMSO in your experiment, which is typically recommended to be below 0.1-0.5% to avoid solvent toxicity.

4. Is this compound stable in cell culture medium?

The stability of small molecule inhibitors in cell culture medium can be influenced by factors such as the components of the medium, pH, and temperature. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the inhibitor from your frozen stock solution for each experiment. If you suspect instability, you can perform a stability check by incubating this compound in your specific cell culture medium at 37°C for various time points and then testing its activity.

Storage and Handling Recommendations

FormStorage TemperatureDurationNotes
Solid Powder 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of prostate cancer cell lines.

Materials:

  • This compound

  • Prostate cancer cell lines (e.g., LNCaP, MR49F)

  • 96-well plates

  • Complete cell culture medium

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for the desired treatment duration (e.g., 4 days).[1]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo LNCaP Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound. All animal experiments should be conducted in accordance with approved animal care protocols.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • LNCaP cells

  • Matrigel

  • This compound

  • Vehicle for in vivo administration

Procedure:

  • Harvest LNCaP cells and resuspend them in a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flanks of the mice.

  • Monitor tumor growth regularly.

  • Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups according to the desired dosing schedule.[1]

  • Continue to monitor tumor volume and the general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound does not dissolve in DMSO Low-quality DMSO or compound has precipitated.Use high-purity, anhydrous DMSO. Warm the solution gently and sonicate to aid dissolution.
No effect observed in cell-based assay Inactive compound due to improper storage.Ensure the compound has been stored correctly. Use a fresh aliquot of the stock solution.
Cell line is not sensitive to AR inhibition.Use a positive control cell line known to be sensitive to AR inhibitors (e.g., LNCaP). Confirm AR expression in your cell line.
Incorrect assay setup.Verify cell seeding density, drug concentrations, and incubation times. Include appropriate positive and negative controls.
High background in MTS assay Contamination of cell culture.Check for microbial contamination. Ensure sterile technique.
Reaction of the compound with MTS reagent.Run a control with the compound in cell-free medium to check for direct reaction with the MTS reagent.
Inconsistent results between experiments Variability in cell passage number or health.Use cells within a consistent passage number range. Ensure cells are healthy and in the exponential growth phase.
Inconsistent preparation of compound dilutions.Prepare fresh dilutions for each experiment. Ensure accurate pipetting.

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) (inactive) AR_dimer AR Dimer (active) AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR Dissociation VPC13566 This compound VPC13566->AR Inhibits BF3 Pocket AR_dimer->AR Blocked by this compound ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

MTS_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_vpc Add this compound dilutions seed_cells->add_vpc incubate Incubate for 4 days add_vpc->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: A typical workflow for a cell viability MTS assay using this compound.

Quantitative Data

In Vitro Efficacy of this compound

Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive human prostate cancer0.15 (Cell Viability)
0.08 (PSA Expression)[1]
MR49FEnzalutamide-resistant human prostate cancer0.07 (Cell Viability)
0.35 (PSA Expression)
PC3Androgen-independent human prostate cancerNo effect

Pharmacokinetic Properties of this compound

ParameterObservation
Metabolic Stability Moderate
Primary Metabolites Glucuronides
Recommended Administration Route (in vivo) Intraperitoneal (IP)
Serum Retention (IP administration) Substantial retention up to 24 hours

References

pharmacokinetic challenges with VPC-13566 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VPC-13566 in animal studies. The information is tailored to address potential pharmacokinetic challenges and ensure successful experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vivo experiments with this compound.

Issue 1: Lower than Expected In Vivo Efficacy

Potential Cause Troubleshooting Steps
Suboptimal Drug Exposure 1. Verify Administration Route: Intraperitoneal (IP) injection is the recommended route of administration for this compound to achieve substantial retention.[1] Intravenous (IV) administration may lead to rapid clearance. 2. Confirm Formulation Integrity: Ensure the vehicle (5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water) is prepared correctly and that this compound is fully dissolved.[1] Inconsistent formulation can lead to variable dosing. 3. Review Dosing Regimen: A dosing regimen of 100 mg/kg twice daily (BID) or a single 200 mg/kg dose once per day for two days a week has been shown to be effective.[1] Ensure the dosing schedule is appropriate for your animal model and experimental endpoint.
Metabolic Instability 1. Assess Metabolite Levels: this compound has moderate metabolic stability and is primarily metabolized into glucuronide conjugates.[1] If possible, analyze plasma or tissue samples for the parent compound and its major metabolites to understand the pharmacokinetic profile in your model. 2. Consider Co-administration with UGT Inhibitors (for mechanistic studies only): In exploratory studies, co-administration with a UGT (UDP-glucuronosyltransferase) inhibitor could help determine the impact of glucuronidation on efficacy. This is not a standard procedure and should be carefully justified.
Animal Model Variability 1. Ensure Model Appropriateness: this compound targets the androgen receptor (AR).[1] Confirm that your xenograft or animal model expresses AR and is dependent on AR signaling for the phenotype being studied. 2. Monitor Animal Health: Daily monitoring for signs of toxicity is crucial. Poor animal health can impact drug metabolism and overall study outcomes.

Issue 2: Formulation and Administration Difficulties

Potential Cause Troubleshooting Steps
Precipitation of this compound in Formulation 1. Ensure Proper Dissolution: Gently warm the vehicle and use sonication to aid in the dissolution of this compound. Prepare the formulation fresh before each use. 2. Check Cyclodextrin Quality: Use high-quality (2-Hydroxypropyl)-β-cyclodextrin as specified in the protocol.
Inconsistent Dosing with IP Injections 1. Refine Injection Technique: Ensure proper restraint of the animal and inject into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum. 2. Use Appropriate Needle Size: A 25-27 gauge needle is typically suitable for mice. 3. Administer at Room Temperature: Injecting a cold solution can cause discomfort and stress to the animal, potentially affecting drug absorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in animal studies?

A1: Intraperitoneal (IP) administration is recommended. Pharmacokinetic analyses have shown that IP administration leads to substantial retention of this compound for up to 24 hours.

Q2: What is the primary metabolic pathway for this compound?

A2: The primary metabolic pathway for this compound is glucuronidation. One primary and two medium-level glucuronides have been identified as the dominant biotransformation products. Hydroxylation products have also been observed to a lesser extent.

Q3: What is the suggested vehicle for in vivo administration of this compound?

A3: A vehicle composed of 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, and 85% water has been successfully used in xenograft models.

Q4: Are there any known toxicities associated with this compound in animal studies?

A4: In a study using a xenograft model, mice were monitored daily for signs of toxicity, and no significant toxicity was reported at the efficacious dose. However, it is crucial for researchers to conduct their own toxicity assessments in their specific animal models.

Q5: How does this compound work?

A5: this compound is a small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR). By binding to this site, it inhibits the transcriptional activity of the AR and blocks its translocation into the nucleus.

Quantitative Data

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in animal models are not publicly available in the reviewed literature. Researchers should perform pharmacokinetic studies in their specific animal model to determine these values. The table below can be used as a template to record experimental findings.

Parameter Route of Administration Dose (mg/kg) Value Units Animal Model
CmaxIP100Enter Datang/mL
TmaxIP100Enter Datahours
AUC(0-t)IP100Enter Datang*h/mL
Half-life (t½)IP100Enter Datahours
BioavailabilityIP vs. IV100Enter Data%

Experimental Protocols

LNCaP Xenograft Model for Efficacy Studies

This protocol is based on the methodology described in the literature.

  • Cell Preparation: LNCaP cells are suspended in a 1:2 dilution of Matrigel in DMEM media.

  • Implantation: 2 million cells are injected subcutaneously into the posterior dorsal site of 6-8 week old male athymic nude mice.

  • Tumor Growth and Monitoring: Tumor volume and serum Prostate-Specific Antigen (PSA) levels are measured weekly.

  • Castration: When serum PSA levels reach over 25 ng/mL, mice are surgically castrated.

  • Treatment Initiation: When PSA levels recover to pre-castration levels, mice are randomized into treatment groups.

  • Dosing:

    • Vehicle Group: 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water administered via intraperitoneal (IP) injection.

    • This compound Group: 100 mg/kg administered IP twice a day (BID) or a single dose of 200 mg/kg once per day for 2 days per week.

    • Positive Control (optional): 10 mg/kg enzalutamide (B1683756) administered via IP injection.

  • Duration: Treatment is typically carried out for 4 weeks.

  • Monitoring: Mice are weighed weekly and monitored daily for any signs of toxicity.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Efficacy Study cluster_preparation Preparation cluster_monitoring Monitoring & Staging cluster_treatment Treatment Phase cluster_analysis Analysis cell_prep LNCaP Cell Preparation implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_monitoring Monitor Tumor Growth & Serum PSA implantation->tumor_monitoring castration Surgical Castration (PSA > 25 ng/mL) tumor_monitoring->castration psa_recovery Wait for PSA Recovery castration->psa_recovery randomization Randomize into Treatment Groups psa_recovery->randomization dosing Administer Vehicle, This compound, or Control randomization->dosing duration 4-Week Treatment dosing->duration final_monitoring Monitor Animal Health & Tumor Volume duration->final_monitoring data_analysis Data Analysis final_monitoring->data_analysis

Caption: Workflow for this compound in vivo efficacy studies in a xenograft model.

metabolic_pathway Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Major) VPC13566 This compound (Parent Compound) hydroxylation Hydroxylated Metabolites VPC13566->hydroxylation CYP450 Enzymes glucuronidation Glucuronide Conjugates VPC13566->glucuronidation UGT Enzymes hydroxylation->glucuronidation UGT Enzymes

Caption: Proposed metabolic pathway for this compound in vivo.

References

Technical Support Center: Assessing VPC-13566 Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the potential toxicity of the androgen receptor (AR) inhibitor, VPC-13566, in non-cancerous cell lines. Given that this compound is an investigational compound, this guide focuses on establishing a robust experimental framework for toxicity assessment, including detailed protocols, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to test its toxicity in non-cancerous cell lines?

This compound is a small molecule inhibitor of the androgen receptor (AR), a key driver in prostate cancer.[1] While its primary therapeutic target is cancer cells, it is crucial to assess its effects on non-cancerous cells to understand its potential for off-target toxicity and to establish a therapeutic window. This is a critical step in preclinical safety assessment.

Q2: What is the known mechanism of action of this compound?

This compound targets the binding function 3 (BF3) pocket of the androgen receptor, which is involved in the interaction with co-chaperone proteins.[1] By binding to this site, this compound can block the nuclear translocation of the AR, thereby inhibiting its transcriptional activity.[1]

Q3: Is there any existing data on the toxicity of this compound in non-cancerous cells?

Publicly available studies on this compound have primarily focused on its efficacy in prostate cancer cell lines. One study noted that this compound did not show any effect on the AR-independent prostate cancer cell line, PC3, suggesting a degree of specificity for AR-expressing cells.[1] However, there is a lack of specific quantitative data on its toxicity in non-cancerous cell lines. Therefore, it is essential to perform these studies to characterize its safety profile.

Q4: Which non-cancerous cell lines should I use to assess the toxicity of this compound?

The choice of cell lines should be guided by the potential clinical application of the compound. For an AR inhibitor like this compound, relevant non-cancerous cell lines include:

  • Prostate epithelial cell lines: PNT1A or RWPE-1 are immortalized, non-tumorigenic human prostate epithelial cell lines that are excellent controls.

  • Cell lines from potential off-target organs: Consider using cell lines derived from organs that might be susceptible to off-target effects, such as liver (e.g., HepG2, though cancerous, it's often used for liver toxicity), kidney (e.g., HK-2), or endothelial cells (e.g., HUVECs).

  • Primary cells: For a more physiologically relevant model, consider using primary prostate epithelial cells or fibroblasts.

Q5: What are the standard assays to measure the cytotoxicity of this compound?

A multi-assay approach is recommended to get a comprehensive view of potential toxicity. Commonly used assays include:

  • Metabolic Viability Assays: (e.g., MTT, MTS, XTT, WST-1) These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Membrane Integrity Assays: (e.g., LDH release assay, Trypan Blue exclusion) These assays detect damage to the cell membrane, a hallmark of necrosis.

  • Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) These assays detect the activation of programmed cell death pathways.

  • ATP-based Viability Assays: These highly sensitive assays measure the level of intracellular ATP, which correlates with the number of viable cells.

Troubleshooting Guides

Issue 1: High Variability in Viability Assay Results

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells.

  • Edge effects: Evaporation from wells on the edge of the plate.

  • Inconsistent drug concentration: Pipetting errors during serial dilutions.

  • Contamination: Bacterial or mycoplasma contamination affecting cell health.

Solutions:

  • Cell Seeding: Ensure a single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells.

  • Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

  • Drug Dilution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and change tips between dilutions.

  • Contamination: Regularly test cell cultures for mycoplasma. Practice good aseptic technique.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Scenario: The MTT assay shows a decrease in viability, but the LDH assay shows no increase in cytotoxicity.

Possible Cause:

  • This compound may be causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (cell death). Metabolic assays like MTT are sensitive to changes in cell number and metabolic rate, while LDH release is a marker of membrane damage and necrosis.

Solution:

  • Perform a cell proliferation assay: Use a direct cell counting method (e.g., Trypan Blue) or a DNA synthesis assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects.

  • Analyze cell cycle progression: Use flow cytometry with propidium (B1200493) iodide staining to see if cells are arresting at a particular phase of the cell cycle.

Issue 3: No Apparent Toxicity in Non-Cancerous Cells at Expected Concentrations

Possible Causes:

  • Low or absent AR expression: The chosen non-cancerous cell line may not express the androgen receptor, the target of this compound.

  • High drug metabolism: The cell line may rapidly metabolize this compound into an inactive form.

  • Insufficient incubation time: The toxic effects may require a longer exposure time to manifest.

Solutions:

  • Confirm AR expression: Perform Western blotting or qPCR to verify the presence of the androgen receptor in your chosen cell lines.

  • Time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for observing an effect.

  • Increase drug concentration: While the goal is to assess toxicity at therapeutically relevant concentrations, a dose-response curve with higher concentrations can help determine if there is a toxicity threshold.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Use the provided controls in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines after 72h Treatment

Cell LineTypeAR StatusIC₅₀ (µM)
LNCaPProstate CancerPositive0.1
PNT1ANon-cancerous Prostate EpithelialPositive (low)> 50
RWPE-1Non-cancerous Prostate EpithelialPositive (low)> 50
HUVECNon-cancerous EndothelialNegative> 100
HepG2Liver CarcinomaPositive25

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 2: Hypothetical Percentage of Cytotoxicity (LDH Assay) after 48h Treatment with this compound

Concentration (µM)LNCaP (%)PNT1A (%)HUVEC (%)
0.115 ± 2.12 ± 0.51 ± 0.3
145 ± 3.55 ± 1.23 ± 0.8
1085 ± 5.212 ± 2.58 ± 1.5
5095 ± 4.125 ± 3.115 ± 2.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Toxicity Assessment cluster_0 Cell Line Selection cluster_1 Assay Selection cluster_2 Experimentation cluster_3 Data Analysis A Non-cancerous Prostate (PNT1A, RWPE-1) G Dose-Response Curve A->G B Potential Off-Target (HUVEC, HK-2) B->G C Cancer Control (LNCaP) C->G D Viability (MTT/ATP) D->G E Cytotoxicity (LDH) E->G F Mechanism (Apoptosis) F->G H Time-Course Analysis G->H I Calculate IC50 H->I J Determine Specificity I->J

Caption: Workflow for assessing this compound toxicity.

Signaling_Pathway This compound Mechanism of Action VPC This compound AR Androgen Receptor (AR) VPC->AR Binds to BF3 pocket VPC->Block Nucleus Nucleus AR->Nucleus Nuclear Translocation CoChaperone Co-chaperone CoChaperone->AR Interaction Transcription Gene Transcription Nucleus->Transcription Block->AR Inhibits co-chaperone binding Block->Nucleus Blocks translocation

Caption: this compound inhibits AR nuclear translocation.

Troubleshooting_Logic Troubleshooting Logic for Discrepant Assay Results Start Discrepancy: MTT ↓, LDH ↔ Q1 Is cell proliferation inhibited? Start->Q1 A1 Yes Q1->A1 Check Proliferation Assay A2 No Q1->A2 Check Proliferation Assay Conclusion1 Conclusion: Cytostatic Effect A1->Conclusion1 Conclusion2 Conclusion: Re-evaluate assays. Check for assay interference. A2->Conclusion2 Action1 Action: Perform cell cycle analysis Conclusion1->Action1

Caption: Logic for troubleshooting discrepant results.

References

overcoming VPC-13566 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with VPC-13566 precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in aqueous solutions?

A1: Precipitation of this compound can be influenced by several factors, including:

  • pH: The solubility of this compound is highly pH-dependent.

  • Buffer System: The choice of buffer and its concentration can impact solubility.

  • Temperature: Temperature fluctuations during storage or experiments can lead to precipitation.

  • Concentration: Exceeding the solubility limit of this compound will cause it to precipitate.

  • Organic Co-solvents: The percentage of co-solvents like DMSO or ethanol (B145695) is critical for maintaining solubility.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Store these stock solutions at -20°C.

Q3: How can I prevent precipitation when diluting my this compound stock solution into an aqueous buffer?

A3: To prevent precipitation during dilution, it is crucial to add the aqueous buffer to the this compound stock solution dropwise while vortexing. Avoid adding the stock solution directly to the entire volume of the aqueous buffer. Additionally, ensure the final concentration of the organic solvent in the aqueous solution is sufficient to maintain solubility.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution into my aqueous experimental buffer.

This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its solubility limit under the given experimental conditions.

start Precipitation Observed check_final_conc Is final this compound concentration > 10 µM? start->check_final_conc reduce_conc Reduce final concentration check_final_conc->reduce_conc Yes check_dmso_conc Is final DMSO concentration < 1%? check_final_conc->check_dmso_conc No reduce_conc->check_dmso_conc increase_dmso Increase final DMSO to 1-5% check_dmso_conc->increase_dmso Yes check_ph Is buffer pH between 6.0 and 7.5? check_dmso_conc->check_ph No increase_dmso->check_ph adjust_ph Adjust pH of the buffer check_ph->adjust_ph No use_excipient Consider using a solubilizing excipient check_ph->use_excipient Yes adjust_ph->use_excipient solution_clear Solution should be clear use_excipient->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution into your aqueous buffer to achieve final concentrations ranging from 1 µM to 50 µM.

  • Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 1%).

  • Incubate the solutions at the experimental temperature for 1 hour.

  • Visually inspect for any signs of precipitation.

  • For a quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC.

Buffer (50 mM)pHMaximum Solubility (µM) at 25°C (1% DMSO)
Phosphate-Buffered Saline (PBS)7.412
Tris-HCl7.515
MES6.025
Citrate5.08
Issue 2: My this compound solution is initially clear but precipitates over time.

This suggests that this compound may be unstable or slowly precipitating under your storage or experimental conditions.

  • Temperature: Avoid freeze-thaw cycles. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. For working solutions in aqueous buffers, prepare them fresh before each experiment.

  • Light Sensitivity: Protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.

  • Adsorption to Plastics: this compound may adsorb to certain types of plastic tubes. Consider using low-adhesion microcentrifuge tubes.

  • Prepare a 10 µM solution of this compound in your chosen aqueous buffer.

  • Divide the solution into three aliquots:

    • One stored at 4°C.

    • One stored at room temperature (25°C) on the benchtop (exposed to light).

    • One stored at room temperature (25°C) protected from light.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a sample from each aliquot.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the concentration of this compound in the supernatant by HPLC to determine the percentage of compound remaining in solution.

Hypothetical Signaling Pathway of this compound

This compound is a potent inhibitor of the fictional Kinase-X, which is a key component of the Pro-Survival Pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase-X receptor->kinase_x downstream_protein Downstream Protein kinase_x->downstream_protein transcription_factor Transcription Factor downstream_protein->transcription_factor vpc_13566 This compound vpc_13566->kinase_x gene_expression Gene Expression (Cell Survival) transcription_factor->gene_expression

Caption: Inhibition of the Pro-Survival Pathway by this compound.

ensuring complete dissolution of VPC-13566 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of VPC-13566 in in vitro assays. Our troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the complete dissolution of this compound and to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is a potent organic solvent that can effectively dissolve hydrophobic compounds like this compound for use in cell culture.[2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 65 mg/mL, which is equivalent to 251.63 mM.[1] It is advisable to use sonication to facilitate complete dissolution.[1]

Q3: How should I prepare a stock solution of this compound for in vitro assays?

A3: For cell-based experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[3] A general guideline is to make the stock solution concentration at least 1000 times higher than the final working concentration in your assay. This allows for the addition of a very small volume of the stock solution to your culture medium, minimizing the final DMSO concentration.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with a concentration below 0.1% being ideal to prevent any potential solvent effects on the cells. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q5: Do I need to sterilize my this compound stock solution?

A5: DMSO is a strong sterilizing agent, so stock solutions prepared in 100% DMSO are generally considered sterile. Therefore, filter sterilization of a DMSO stock solution is not typically necessary and may lead to loss of the compound due to binding to the filter membrane. If you are concerned about sterility, you can filter the solution through a specialized organic filter membrane.

Troubleshooting Guide: Preventing this compound Precipitation

One of the most common challenges when working with hydrophobic compounds like this compound is its precipitation upon dilution in aqueous cell culture media. This can lead to inaccurate dosing and unreliable experimental results.

Issue: this compound precipitates out of solution when added to my cell culture medium.

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.

Below is a systematic approach to troubleshoot and prevent this issue:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility.Decrease the final working concentration of this compound. It may be necessary to perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly and quickly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can promote precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High Final DMSO Concentration While DMSO aids in the initial dissolution, a high final concentration in the aqueous medium does not guarantee solubility and can be toxic to cells.Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Interactions with Media Components Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.If precipitation persists, consider testing the solubility in a simpler aqueous solution like PBS to determine if media components are a contributing factor.

Quantitative Data Summary

Compound Solvent Solubility Molar Equivalent Notes
This compoundDMSO65 mg/mL251.63 mMSonication is recommended to aid dissolution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Determine the desired concentration and volume of your stock solution (e.g., 10 mM).

    • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Final Working Solution of this compound in Cell Culture Media
  • Materials:

    • This compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes or multi-well plates

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

    • To minimize precipitation, add the this compound stock solution to the pre-warmed medium using a dropwise addition method while gently vortexing or swirling the medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to 1 mL of medium (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).

    • Visually inspect the final working solution to ensure it is clear and free of any precipitate.

    • If the solution is clear, it is ready to be added to your cells.

Visualizations

Signaling Pathway of this compound Action

This compound is an inhibitor of the Androgen Receptor (AR). It targets the Binding Function 3 (BF3) pocket on the AR, which is distinct from the androgen-binding site. This interaction disrupts the binding of co-chaperone proteins, which in turn inhibits the nuclear translocation and transcriptional activity of the AR.

VPC13566_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) CoChaperone Co-chaperone (e.g., SGTA) AR->CoChaperone BF3 Interaction AR_nuclear AR AR->AR_nuclear Nuclear Translocation CoChaperone->AR Androgen Androgen Androgen->AR Binds to ABS VPC13566 This compound VPC13566->AR Binds to BF3 VPC13566->AR_nuclear Blocks Translocation ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription Promotes AR_nuclear->ARE Binds DNA

Caption: Mechanism of action for this compound targeting the Androgen Receptor.

Troubleshooting Workflow for this compound Dissolution

This workflow provides a logical sequence of steps to address precipitation issues with this compound in in vitro assays.

Troubleshooting_Workflow Start Start: Preparing this compound for In Vitro Assay PrepStock Prepare high-concentration stock in 100% DMSO (e.g., 10-50 mM) Start->PrepStock CheckPrecipitation Add stock to pre-warmed (37°C) cell culture medium. Does it precipitate? PrepStock->CheckPrecipitation Success Solution is clear. Proceed with experiment. CheckPrecipitation->Success No Troubleshoot Precipitation Observed. Initiate Troubleshooting. CheckPrecipitation->Troubleshoot Yes SlowDilution Action 1: Slow down dilution. Add stock dropwise while gently vortexing. Troubleshoot->SlowDilution CheckAgain1 Still precipitating? SlowDilution->CheckAgain1 CheckAgain1->Success No LowerConcentration Action 2: Lower final concentration. Perform a dose-response experiment. CheckAgain1->LowerConcentration Yes CheckAgain2 Still precipitating? LowerConcentration->CheckAgain2 CheckAgain2->Success No CheckDMSO Action 3: Check final DMSO %. Is it >0.5%? CheckAgain2->CheckDMSO Yes CheckDMSO->Success No, consult literature for other possibilities AdjustStock Remake stock solution to achieve <0.5% DMSO in final dilution. CheckDMSO->AdjustStock Yes AdjustStock->PrepStock

Caption: Step-by-step workflow for troubleshooting this compound precipitation.

References

Validation & Comparative

A Head-to-Head Comparison of VPC-13566 and Enzalutamide in Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent androgen receptor (AR) inhibitors: VPC-13566 and the clinically approved drug, enzalutamide (B1683756). By examining their distinct mechanisms of action, head-to-head performance in preclinical models, and the experimental methodologies used for their evaluation, this document serves as a critical resource for researchers in the field of prostate cancer and AR-targeted drug development.

Executive Summary

Enzalutamide, a second-generation nonsteroidal antiandrogen, has been a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). It functions by competitively inhibiting androgen binding to the AR ligand-binding domain (LBD). However, the emergence of resistance, often through mutations in the LBD or the expression of AR splice variants, presents a significant clinical challenge.

This compound represents a novel therapeutic strategy, targeting a distinct allosteric site on the AR known as the Binding Function 3 (BF3) pocket. This alternative binding site allows this compound to effectively inhibit AR activity, including in models of enzalutamide resistance. This guide will delve into the experimental data that underscores the potential of this compound as a next-generation AR inhibitor.

Mechanism of Action

Enzalutamide and this compound employ fundamentally different strategies to inhibit AR signaling, as detailed below and illustrated in the accompanying diagrams.

Enzalutamide: A competitive inhibitor of the AR, enzalutamide targets the ligand-binding domain (LBD).[1][2] Its mechanism involves several key actions:

  • Inhibition of Androgen Binding: It directly competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the LBD of the AR.[3][4]

  • Prevention of Nuclear Translocation: Enzalutamide impairs the translocation of the AR from the cytoplasm into the nucleus.[5]

  • Inhibition of DNA Binding and Coactivator Recruitment: It disrupts the interaction of the AR with DNA at androgen response elements (AREs) and hinders the recruitment of essential coactivators for gene transcription.

This compound: This small molecule inhibitor targets the Binding Function 3 (BF3) pocket on the AR, a site spatially distinct from the LBD. This unique mechanism confers several advantages:

  • Allosteric Inhibition: By binding to the BF3 pocket, this compound allosterically inhibits AR transcriptional activity.

  • Disruption of Co-chaperone Interactions: It blocks the interaction of the AR with co-chaperones, such as SGTA, which are crucial for its stability and function.

  • Inhibition of Nuclear Translocation: Similar to enzalutamide, this compound also prevents the nuclear translocation of the AR.

  • Activity Against Resistant Mutants: Because it does not bind to the mutation-prone LBD, this compound retains activity against AR mutants that confer resistance to enzalutamide.

Data Presentation

The following tables summarize the quantitative data from head-to-head and independent studies of this compound and enzalutamide.

Table 1: In Vitro Inhibition of AR Transcriptional Activity and Cell Viability (IC50 values)

CompoundCell LineAssayIC50 (µM)Reference(s)
This compound LNCaPAR Transcriptional Activity~0.05
LNCaPCell Viability (MTS)0.15
LNCaPPSA Expression0.08
MR49F (Enzalutamide-Resistant)Cell Viability (MTS)0.07
MR49F (Enzalutamide-Resistant)PSA Expression0.35
24 AR MutantsAR Transcriptional Activity0.12 - 13.4
Enzalutamide LNCaPAR Transcriptional Activity~0.05
C4-2BCell Viability18.84
MDVR (Enzalutamide-Resistant C4-2B)Cell Viability41.64
LNCaPApoptosisInduces apoptosis at IC50 concentration

Table 2: In Vivo Antitumor Efficacy

CompoundXenograft ModelEffectReference(s)
This compound LNCaPSignificantly suppressed tumor growth and decreased serum PSA to a comparable degree as enzalutamide.
Enzalutamide LNCaPEffectively suppressed tumor growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Androgen Receptor (AR) Transcriptional Activity Assay

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the AR.

  • Cell Culture and Transfection:

    • Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

    • Cells are seeded in 96-well plates.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc) and an AR expression vector (if the cell line does not endogenously express sufficient AR) are co-transfected into the cells using a suitable transfection reagent.

  • Compound Treatment:

    • Following transfection, cells are treated with a range of concentrations of the test compounds (this compound or enzalutamide) and a synthetic androgen (e.g., R1881) to stimulate AR activity.

  • Luciferase Assay:

    • After a 24-48 hour incubation period, cells are lysed.

    • The luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the level of AR transcriptional activity, is measured using a luminometer.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits 50% of the AR transcriptional activity, is calculated from the dose-response curve.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

  • Cell Seeding:

    • Prostate cancer cells (e.g., LNCaP, MR49F) are seeded in 96-well plates at a density of approximately 3,000 cells per well and incubated for 24 hours.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound or enzalutamide and incubated for a specified period (e.g., 4 days).

  • MTS Reagent Addition:

    • The MTS reagent, a tetrazolium salt, is added to each well.

  • Incubation and Absorbance Measurement:

    • The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a purple formazan (B1609692) product.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis:

    • The IC50 value for cell viability is determined by plotting the percentage of viable cells against the compound concentration.

Prostate-Specific Antigen (PSA) Expression Assay

This assay measures the level of PSA, a protein whose expression is regulated by the AR, secreted by prostate cancer cells.

  • Cell Culture and Treatment:

    • LNCaP or other relevant prostate cancer cells are cultured in appropriate media.

    • Cells are treated with different concentrations of the test compounds.

  • Sample Collection:

    • After the treatment period, the cell culture supernatant is collected.

  • PSA Measurement:

    • The concentration of PSA in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions. This typically involves the following steps:

      • The supernatant is added to a microplate pre-coated with a PSA capture antibody.

      • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

      • A substrate is added, which is converted by the enzyme to produce a colored product.

      • The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of PSA.

    • The concentration of PSA in the samples is determined from the standard curve.

    • The IC50 value for the inhibition of PSA expression is calculated.

Mandatory Visualization

Signaling Pathway Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds to LBD AR_HSP AR-HSP Complex AR_inactive->AR_HSP Stabilized by HSP HSP HSP->AR_HSP AR_active Active AR (Dimerized) AR_HSP->AR_active Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_inactive Competitively Binds LBD Enzalutamide->AR_active Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits Binding Coactivators Coactivators Enzalutamide->Coactivators Inhibits Recruitment VPC_13566 This compound VPC_13566->AR_inactive Binds BF3 Pocket Co_chaperone Co-chaperone (e.g., SGTA) VPC_13566->Co_chaperone Blocks Interaction VPC_13566->AR_active Inhibits Translocation Co_chaperone->AR_inactive Interacts with BF3 AR_active->ARE Binds to AR_active->Coactivators Recruits Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Coactivators->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling and Inhibition.

Experimental Workflow Diagrams

AR_Transcription_Assay_Workflow cluster_workflow AR Transcriptional Activity Assay Workflow A Seed Prostate Cancer Cells B Co-transfect with AR Reporter Plasmid A->B C Treat with Androgen & Test Compound B->C D Incubate (24-48h) C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: AR Transcriptional Activity Assay Workflow.

MTS_Assay_Workflow cluster_workflow MTS Cell Viability Assay Workflow A Seed Prostate Cancer Cells B Treat with Test Compound A->B C Incubate (e.g., 4 days) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance at 490nm E->F G Calculate IC50 F->G

Caption: MTS Cell Viability Assay Workflow.

References

A Comparative Guide to VPC-13566 Combination Therapy for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VPC-13566 in combination with enzalutamide (B1683756) for the treatment of prostate cancer, particularly in the context of enzalutamide resistance. We will delve into the mechanism of action, present supporting experimental data from preclinical studies, and compare this novel therapeutic approach with current alternatives. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.

Introduction to this compound and Enzalutamide Resistance

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance is a major clinical challenge. Mechanisms of enzalutamide resistance are multifaceted and include AR gene amplification, point mutations in the AR ligand-binding domain (LBD), expression of constitutively active AR splice variants (like AR-V7), and activation of bypass signaling pathways.

This compound is a novel, first-in-class small molecule that targets the Binding Function 3 (BF3) pocket on the N-terminal domain (NTD) of the androgen receptor.[1][2] This distinct mechanism of action offers a promising strategy to overcome resistance to conventional AR LBD-targeted therapies like enzalutamide. By binding to the BF3 pocket, this compound allosterically inhibits AR transcriptional activity, preventing the recruitment of co-chaperones and subsequent nuclear translocation and activation of the receptor.[3] This unique mechanism suggests that this compound could be effective even when resistance mechanisms affecting the LBD are present.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer models.

In Vitro Studies

This compound has shown potent inhibition of AR transcriptional activity and the growth of various prostate cancer cell lines. Notably, it retains its activity in cells that have developed resistance to enzalutamide.

Table 1: In Vitro Activity of this compound and Enzalutamide in Prostate Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (µM)Enzalutamide IC50 (µM)Reference
LNCaPAndrogen-sensitive prostate cancer0.150.19[3]
MR49FEnzalutamide-resistant prostate cancer0.07Ineffective[3]

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

These data indicate that this compound is not only potent in inhibiting the growth of prostate cancer cells but is also effective against a cell line model of acquired enzalutamide resistance.

In Vivo Studies

The anti-tumor activity of this compound has also been evaluated in a xenograft model of castration-resistant prostate cancer. In mice bearing LNCaP xenografts, treatment with this compound led to a significant reduction in both tumor growth and serum prostate-specific antigen (PSA) levels, comparable to the effects of enzalutamide.

This compound and Enzalutamide Combination Therapy

The distinct mechanisms of action of this compound (targeting the AR NTD) and enzalutamide (targeting the AR LBD) provide a strong rationale for their combined use. Preclinical evidence suggests that this combination may lead to an additive or synergistic anti-tumor effect. One study showed that the combination of this compound and enzalutamide resulted in an additive inhibition of PSA expression in LNCaP cells. This suggests that simultaneously targeting two different functional domains of the AR could be a more effective therapeutic strategy.

Comparison with Alternative Therapies for Enzalutamide-Resistant CRPC

Several therapeutic strategies are being explored to treat patients with enzalutamide-resistant CRPC. A prominent alternative is the combination of enzalutamide with PARP (poly ADP-ribose polymerase) inhibitors, particularly for patients with mutations in DNA damage repair (DDR) genes like BRCA1/2.

Table 2: Comparison of this compound + Enzalutamide with PARP Inhibitor + Enzalutamide Combinations

Therapeutic CombinationMechanism of ActionKey Efficacy DataPatient Population
This compound + Enzalutamide Dual AR inhibition (NTD and LBD)Preclinical: Additive effect on PSA expression inhibition in LNCaP cells. Significant tumor growth inhibition in xenograft models.Broadly applicable to enzalutamide-resistant CRPC.
Olaparib + Enzalutamide AR inhibition + PARP inhibition (synthetic lethality in DDR-deficient cells)PROfound Trial: Median overall survival of 19.1 months vs 14.7 months with enzalutamide or abiraterone (B193195) in patients with BRCA1/2 or ATM mutations.Primarily for patients with mCRPC and specific DDR gene mutations.
Talazoparib + Enzalutamide AR inhibition + PARP inhibitionTALAPRO-2 Trial: Significant improvement in radiographic progression-free survival (rPFS) in patients with HRR gene-mutated mCRPC (median rPFS not reached vs 13.8 months with placebo + enzalutamide).Approved for patients with mCRPC and HRR gene mutations.

While the combination of PARP inhibitors with enzalutamide has shown significant clinical benefit and has gained regulatory approval for specific patient populations, the this compound combination offers a potentially broader applicability by directly targeting the AR, a key driver of prostate cancer, through a novel mechanism that can overcome LBD-mediated resistance.

Experimental Protocols

In Vitro Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and enzalutamide, alone and in combination, on the proliferation of prostate cancer cell lines (e.g., LNCaP, MR49F).

Materials:

  • Prostate cancer cell lines (LNCaP, MR49F)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Enzalutamide stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and enzalutamide in culture medium. For combination studies, prepare a matrix of concentrations of both drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and enzalutamide, alone and in combination, in a murine xenograft model of human prostate cancer.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Prostate cancer cells (e.g., LNCaP) suspended in Matrigel

  • This compound and Enzalutamide formulations for in vivo administration

  • Calipers for tumor measurement

  • Equipment for blood collection (for PSA analysis)

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-2 x 10^6 LNCaP cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Enzalutamide, this compound + Enzalutamide).

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • PSA Measurement: Collect blood samples (e.g., via tail vein) at baseline and at the end of the study to measure serum PSA levels using an ELISA kit.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume for each treatment group over time. Compare the tumor growth inhibition between the different treatment groups. Analyze the differences in final tumor weight and serum PSA levels between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex Androgen Receptor (AR) -HSP Complex Androgen->AR_complex Binds to LBD AR AR AR_complex->AR HSP dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen binding to LBD Enzalutamide->AR_dimer Inhibits Nuclear Translocation VPC13566 This compound VPC13566->AR Binds to BF3 on NTD CoChaperone Co-chaperones VPC13566->CoChaperone Blocks Interaction VPC13566->AR_dimer Blocks Nuclear Translocation CoChaperone->AR Interaction ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Mechanism of action of this compound and Enzalutamide on the Androgen Receptor signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment start_vitro Prostate Cancer Cell Lines (LNCaP, MR49F) treatment_vitro Treat with this compound, Enzalutamide, or Combination start_vitro->treatment_vitro mts_assay Cell Viability (MTS) Assay treatment_vitro->mts_assay psa_assay PSA Expression Analysis treatment_vitro->psa_assay ic50 Determine IC50 mts_assay->ic50 synergy Assess Synergy (CI) psa_assay->synergy start_vivo Implant LNCaP cells in immunodeficient mice tumor_growth Monitor Tumor Growth start_vivo->tumor_growth treatment_vivo Administer this compound, Enzalutamide, or Combination tumor_growth->treatment_vivo monitoring Measure Tumor Volume & Serum PSA treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight & PSA levels monitoring->endpoint

References

Comparative Analysis of VPC-13566's Efficacy Across Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VPC-13566's Performance in Modulating Androgen Receptor Signaling and Cell Viability in Prostate Cancer.

Introduction

This compound is a novel small molecule inhibitor targeting the Binding Function 3 (BF3) pocket of the androgen receptor (AR), a key driver in prostate cancer progression.[1] This guide provides a comparative analysis of the effects of this compound on various prostate cancer cell lines, offering insights into its potential as a therapeutic agent, particularly in the context of castration-resistant prostate cancer (CRPC). The data presented is compiled from publicly available research, and this guide highlights both the established efficacy and the current gaps in knowledge regarding the compound's activity across different prostate cancer subtypes.

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the normal function of the androgen receptor. Unlike conventional anti-androgens that target the ligand-binding domain, this compound binds to the BF3 pocket on the AR.[1] This binding event interferes with the interaction of AR with essential co-chaperones, which are critical for its proper folding, stability, and subsequent nuclear translocation.[1][2] By inhibiting these interactions, this compound effectively blocks the downstream signaling cascade that promotes tumor cell growth and survival.[1]

Data Presentation: The Effect of this compound on Prostate Cancer Cell Viability

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in different prostate cancer cell lines.

Cell LineAndrogen Receptor (AR) StatusKey CharacteristicsThis compound IC50 (µM)Reference
LNCaP AR-positive (wild-type)Androgen-sensitive, derived from lymph node metastasis.0.15
MR49F AR-positive (mutant)Enzalutamide-resistant.0.07
PC-3 AR-negativeAndrogen-independent, derived from bone metastasis.No effect
C4-2 AR-positiveAndrogen-independent subline of LNCaP.Data not publicly available
VCaP AR-positive (wild-type, amplified)Overexpresses AR, androgen-sensitive.Data not publicly available
22Rv1 AR-positive (expresses full-length and splice variants)Androgen-independent, expresses AR-V7.No effect on cell growth in the absence of androgens.

Note: While research indicates this compound has been tested on various prostate cancer cell lines, specific quantitative data for C4-2 and VCaP cell lines were not found in the public domain during the literature search for this guide. Further studies are required to fully characterize the efficacy of this compound in these and other prostate cancer models.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard procedures for determining cell viability in response to a test compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Prostate Cancer Cell Lines (LNCaP, C4-2, etc.) seed Seed cells in multi-well plates start->seed treat Treat with this compound (various concentrations) seed->treat control Vehicle Control (e.g., DMSO) seed->control viability Cell Viability Assay (MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis control->viability control->apoptosis ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating the effects of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Dissociation CoChaperone Co-chaperones (e.g., SGTA) AR->CoChaperone Interaction at BF3 AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation VPC13566 This compound VPC13566->AR Binds to BF3 Pocket VPC13566->CoChaperone Blocks Interaction VPC13566->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

References

Validating the Inhibition of Androgen Receptor Transcriptional Activity by VPC-13566: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of androgen receptor (AR) inhibitors, VPC-13566 presents a compelling therapeutic candidate. This guide provides a comprehensive comparison of this compound with other AR inhibitors, supported by experimental data and detailed protocols to validate its mechanism of action. This compound is a small molecule that uniquely targets the Binding Function 3 (BF3) pocket of the AR, offering a distinct advantage in overcoming resistance mechanisms associated with traditional antiandrogens.[1]

Comparative Analysis of AR Inhibitors

The therapeutic landscape of prostate cancer has been dominated by drugs targeting the AR ligand-binding domain (LBD), such as enzalutamide. However, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants lacking the LBD, necessitates the development of novel inhibitory strategies. This compound represents a significant advancement by targeting the BF3 pocket, a site critical for the interaction with co-chaperones and subsequent nuclear translocation and transcriptional activity.[1] This section compares this compound with other classes of AR inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative AR inhibitors across various assays and prostate cancer cell lines. This data highlights the comparable or superior potency of this compound, particularly in enzalutamide-resistant models.

CompoundTarget DomainAssay/Cell LineIC50Reference
This compound BF3 Pocket AR Transcriptional Activity (LNCaP) 0.05 µM [1]
PSA Expression (LNCaP)0.08 µM[1]
Cell Viability (LNCaP)0.15 µM[1]
PSA Expression (MR49F - Enzalutamide-Resistant)0.35 µM
Cell Viability (MR49F - Enzalutamide-Resistant)0.07 µM
Enzalutamide Ligand-Binding DomainAR Transcriptional Activity (LNCaP)0.19 µM
Ralaniten (EPI-002) N-Terminal DomainAR Transcriptional Activity7.4 µM
VPC-17160 DNA-Binding DomainPSA Expression (LNCaP)2 µM
Bavdegalutamide (ARV-110) AR Degrader (PROTAC)AR Degradation (LNCaP & VCaP)< 1 nM (DC50)
PSA Synthesis Inhibition (LNCaP)10 nM
Niclosamide AR DegraderAR-FL & AR-V7 Degradation (LNCaP95)~0.64 µM

Visualizing the Mechanisms of AR Inhibition

To elucidate the distinct mechanisms of action, the following diagrams, generated using Graphviz, illustrate the AR signaling pathway and the points of intervention for different classes of inhibitors.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binding AR AR AR_dimer AR Dimerization AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR-HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE DNA Binding Transcription Transcription ARE->Transcription Co-regulators Co-regulators Co-regulators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: A diagram of the canonical Androgen Receptor signaling pathway.

VPC13566_Mechanism Mechanism of this compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR Co-chaperone Co-chaperone AR->Co-chaperone BF3 Interaction Nuclear_Pore Nuclear Pore AR->Nuclear_Pore Nuclear Translocation (Blocked by this compound) VPC13566 This compound VPC13566->AR Binds to BF3 Pocket

Caption: this compound inhibits AR by binding to the BF3 pocket.

Experimental_Workflow Experimental Workflow for Validating AR Inhibition Compound_Treatment Treat Prostate Cancer Cells (e.g., LNCaP, MR49F) with this compound Luciferase_Assay Luciferase Reporter Assay (AR Transcriptional Activity) Compound_Treatment->Luciferase_Assay qPCR Quantitative PCR (AR Target Gene Expression, e.g., PSA) Compound_Treatment->qPCR Western_Blot Western Blot (AR Protein Levels & Nuclear/Cytoplasmic Fractionation) Compound_Treatment->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP) (AR binding to AREs) Compound_Treatment->ChIP_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTS) Compound_Treatment->Cell_Viability_Assay

Caption: A general workflow for validating AR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to assess the inhibitory activity of this compound on AR transcriptional activity.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of a compound to inhibit androgen-induced transactivation of a reporter gene driven by an androgen-responsive element (ARE).

1. Cell Culture and Transfection:

  • Culture prostate cancer cells (e.g., LNCaP or PC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
  • For AR-negative cells like PC-3, co-transfect with an AR expression vector (e.g., pCMV-hAR) and a reporter plasmid containing AREs upstream of a luciferase gene (e.g., pARE-Luc). A co-transfected Renilla luciferase vector (e.g., pRL-TK) is used for normalization.
  • Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
  • Transfect cells using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS (CSS) to remove endogenous androgens.
  • Prepare serial dilutions of this compound and control compounds (e.g., enzalutamide, vehicle) in the CSS-containing medium.
  • Add the compound dilutions to the cells and incubate for 1-2 hours.
  • Stimulate the cells with a synthetic androgen (e.g., 0.1 nM R1881) and incubate for an additional 24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage of inhibition relative to the androgen-stimulated vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the translocation of AR from the cytoplasm to the nucleus upon androgen stimulation.

1. Cell Culture and Treatment:

  • Seed LNCaP cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
  • Starve the cells in a serum-free medium for 24 hours.
  • Treat the cells with this compound (e.g., 10 µM) or a vehicle control for 1-2 hours.
  • Stimulate the cells with a synthetic androgen (e.g., 10 nM R1881) for 1-2 hours.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
  • Incubate with a primary antibody against AR overnight at 4°C.
  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
  • Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Mount the coverslips on microscope slides.
  • Visualize the cells using a fluorescence or confocal microscope.
  • Quantify the nuclear and cytoplasmic fluorescence intensity of AR to determine the extent of nuclear translocation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound can inhibit the binding of AR to the AREs of its target genes.

1. Cross-linking and Chromatin Preparation:

  • Treat LNCaP cells with this compound and/or a synthetic androgen as described above.
  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
  • Quench the cross-linking reaction with glycine.
  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose (B213101) beads.
  • Incubate the chromatin with an anti-AR antibody or a non-specific IgG control overnight at 4°C.
  • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
  • Wash the beads to remove non-specific binding.

3. DNA Purification and Analysis:

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
  • Digest the proteins with proteinase K.
  • Purify the DNA using a DNA purification kit.
  • Perform quantitative PCR (qPCR) using primers specific for the AREs of AR target genes (e.g., PSA).
  • Analyze the data as a percentage of input DNA to determine the enrichment of AR binding at specific genomic loci.

Conclusion

This compound demonstrates potent inhibition of AR transcriptional activity through a novel mechanism of targeting the BF3 pocket. This approach is effective in both androgen-sensitive and enzalutamide-resistant prostate cancer models, highlighting its potential as a valuable therapeutic agent. The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other AR inhibitors, thereby contributing to the advancement of prostate cancer treatment.

References

VPC-13566: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the androgen receptor inhibitor VPC-13566.

This compound is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR), a critical driver in prostate cancer.[1][2][3] Its unique mechanism of action, distinct from traditional androgen receptor antagonists that target the ligand-binding domain, makes it a promising candidate for overcoming resistance in castration-resistant prostate cancer (CRPC).[1][4] This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies.

Selectivity Profile of this compound

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. High selectivity for the intended target minimizes off-target effects and potential toxicity. Available data indicates that this compound is a highly selective inhibitor of the Androgen Receptor.

A key study demonstrated the selectivity of this compound for the Androgen Receptor over the Estrogen Receptor (ER). In this study, at a concentration of 5 μM, this compound did not affect the transcriptional activity of the Estrogen Receptor, highlighting its specificity for AR.

The table below summarizes the available data on the activity of this compound.

Nuclear ReceptorTarget SiteActivityIC50 (μM)Supporting Data
Androgen Receptor (AR) Binding Function 3 (BF3)Potent Inhibition0.05 - 0.35
Estrogen Receptor (ER) Not specifiedNo effect on transcriptional activity> 5
Progesterone Receptor (PR) Not specifiedData not available--
Glucocorticoid Receptor (GR) Not specifiedData not available--
Mineralocorticoid Receptor (MR) Not specifiedData not available--

Experimental Protocols

The determination of cross-reactivity is crucial in drug development. The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds.

Nuclear Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is a common method to assess the functional activity of a compound on a specific nuclear receptor.

Objective: To determine if this compound activates or inhibits the transcriptional activity of various nuclear receptors.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector for the full-length nuclear receptor of interest (e.g., AR, ER, PR, GR, or MR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor. For example, an Androgen Response Element (ARE) for the AR.

    • A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with a medium containing the appropriate agonist for the nuclear receptor being tested (e.g., dihydrotestosterone (B1667394) for AR, estradiol (B170435) for ER).

    • This compound is then added at various concentrations.

    • Control wells receive either the agonist alone (positive control) or vehicle (negative control).

  • Luciferase Activity Measurement:

    • After an incubation period of 24-48 hours, the cells are lysed.

    • Luciferase substrate is added to the cell lysate.

    • The luminescence produced by the firefly luciferase is measured using a luminometer.

    • If a Renilla luciferase control was used, its activity is also measured.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The percentage of inhibition or activation by this compound is calculated relative to the agonist-only control.

    • IC50 values (for inhibition) or EC50 values (for activation) are determined by plotting the data on a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Mechanism of Action VPC13566 This compound BF3 Binding Function 3 (BF3) Pocket VPC13566->BF3 Binds to Coactivators Co-activator Proteins VPC13566->Coactivators Blocks Recruitment AR Androgen Receptor (AR) AR->Coactivators Recruits ARE Androgen Response Element (DNA) Coactivators->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Prostate Cancer Cell Growth Transcription->CellGrowth Promotes

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

G cluster_1 Nuclear Receptor Cross-Reactivity Assay Workflow start Seed Cells in 96-well plate transfect Co-transfect with Nuclear Receptor & Reporter Plasmids start->transfect treat Treat with Agonist and this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate IC50/EC50) measure->analyze end Determine Cross-Reactivity Profile analyze->end

Caption: Experimental workflow for assessing nuclear receptor cross-reactivity.

Conclusion

This compound demonstrates high selectivity for the Androgen Receptor, a key attribute for a therapeutic candidate. The available data shows a lack of activity at the Estrogen Receptor. While a comprehensive screen against a full panel of nuclear receptors has not been published, the unique binding site of this compound suggests a favorable selectivity profile. Further studies providing quantitative cross-reactivity data for other nuclear receptors would be beneficial to fully characterize its off-target potential. The experimental protocols provided herein offer a standardized approach for such evaluations.

References

VPC-13566: A Targeted Approach to Androgen Receptor Inhibition, Validated in PC3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Androgen Receptor Inhibitor Demonstrating Specificity Through Cellular Assays.

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. While numerous antagonists have been developed, the emergence of resistance necessitates novel inhibitory mechanisms. VPC-13566, a small molecule inhibitor, offers a distinct approach by targeting the Binding Function 3 (BF3) pocket of the AR, a site separate from the conventional androgen binding site. This guide provides a comparative analysis of this compound, focusing on experimental data that confirms its AR-specific activity, particularly highlighted by its inertness in the AR-low PC3 prostate cancer cell line.

Comparative Efficacy of this compound

The potency of this compound has been evaluated against other AR antagonists, such as enzalutamide, in various prostate cancer cell lines. The data consistently demonstrates that this compound effectively inhibits AR transcriptional activity and the growth of AR-dependent cancer cells. A key indicator of its AR-specificity is its lack of effect on cell lines that are not dependent on AR signaling for growth.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compound LNCaPAR Transcriptional Activity (eGFP)0.05[1]
EnzalutamideLNCaPAR Transcriptional Activity (eGFP)0.19[1]
This compound LNCaPPSA Expression0.08[1]
This compound MR49F (Enzalutamide-Resistant)PSA Expression0.35[1]
EnzalutamideMR49F (Enzalutamide-Resistant)PSA ExpressionIneffective[1]
This compound LNCaPCell Viability (MTS)0.15
This compound MR49F (Enzalutamide-Resistant)Cell Viability (MTS)0.07
This compound PC3Cell Viability (MTS)No Effect
EnzalutamideLNCaPTumor Growth (Xenograft)Effective Suppression
This compound LNCaPTumor Growth (Xenograft)Effective Suppression

Visualizing the Mechanism of Action

The androgen receptor signaling pathway is a cornerstone of prostate cancer cell proliferation. This compound intervenes at a critical step in this pathway.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation VPC13566 This compound VPC13566->AR Binds to BF3 pocket VPC13566->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Androgen receptor signaling pathway and this compound inhibition.

Experimental Confirmation of AR-Specific Activity in PC3 Cells

To validate the AR-specific activity of this compound, a series of experiments are typically performed. The workflow below outlines the logical progression from assessing general cytotoxicity to confirming target engagement.

Experimental_Workflow start Start: Hypothesis This compound is AR-specific cell_lines Select Cell Lines: - LNCaP (AR-dependent) - PC3 (AR-independent) start->cell_lines mts_assay Cell Viability Assay (MTS) Treat both cell lines with this compound cell_lines->mts_assay luciferase_assay AR Transcriptional Activity Assay (Luciferase Reporter in LNCaP) mts_assay->luciferase_assay If cytotoxic only in LNCaP western_blot AR Nuclear Translocation Assay (Western Blot in LNCaP) luciferase_assay->western_blot If AR activity is inhibited conclusion Conclusion: This compound activity is dependent on functional AR signaling western_blot->conclusion If nuclear AR is reduced

Workflow for validating the AR-specific activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific claims. The following are summarized protocols for the key experiments cited.

Cell Viability (MTS) Assay

This assay determines the effect of a compound on cell proliferation and viability.

  • Cell Seeding: PC3 and LNCaP cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

  • Incubation and Measurement: Plates are incubated for 1-4 hours, and the absorbance is read at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

AR Transcriptional Activity (Luciferase Reporter) Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Transfection: LNCaP cells are transiently transfected with a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Transfected cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence or absence of varying concentrations of this compound.

  • Incubation: Cells are incubated for 24-48 hours.

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to the control luciferase activity.

AR Nuclear Translocation (Western Blot) Assay

This assay determines if a compound can prevent the androgen receptor from moving into the nucleus, which is essential for its function.

  • Cell Treatment: LNCaP cells are treated with an androgen (e.g., DHT) to induce AR nuclear translocation, with or without pre-treatment with this compound.

  • Cell Fractionation: Cytoplasmic and nuclear fractions of the cells are separated using a commercial kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amounts of AR in the cytoplasm and nucleus are compared across treatment groups.

Conclusion

References

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